molecular formula C9H5N5 B1445672 [2,5'-Bipyrimidine]-5-carbonitrile CAS No. 1261236-47-8

[2,5'-Bipyrimidine]-5-carbonitrile

Cat. No.: B1445672
CAS No.: 1261236-47-8
M. Wt: 183.17 g/mol
InChI Key: YNNUOSRONJGPRV-UHFFFAOYSA-N
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Description

[2,5'-Bipyrimidine]-5-carbonitrile (CAS 1261236-47-8) is a high-value, nitrogen-rich heterocyclic building block of interest in medicinal chemistry and drug discovery research. This compound features a bipyrimidine core functionalized with a carbonitrile group, making it a versatile scaffold for the synthesis of more complex molecular architectures. With a molecular formula of C9H5N5 and a molecular weight of 183.17 g/mol, it is characterized by its high nitrogen content and potential for forming multiple hydrogen bonds. Scientific literature indicates that close structural analogs, specifically 5-alkylamino-7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles, have been investigated as novel antagonists for the adenosine A2a receptor (A2a AR), a promising target for the development of new-generation anticancer agents . Some of these analogs have demonstrated the ability to inhibit the viability of lung carcinoma and hepatocellular carcinoma cells with IC50 values in the low micromolar range, highlighting the therapeutic potential of this chemical class . As a specialized chemical, it is intended for use in research and development laboratories. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrimidin-5-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N5/c10-1-7-2-13-9(14-3-7)8-4-11-6-12-5-8/h2-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNUOSRONJGPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C2=CN=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Photophysical properties of [2,5'-Bipyrimidine]-5-carbonitrile ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Photophysical Properties of Cyano-Substituted Bipyrimidine and Bipyridine Ligands

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of cyano-substituted heteroaromatic ligands, with a specific focus on the structural motif of [2,5'-Bipyrimidine]-5-carbonitrile and its close analogs, cyano-substituted 2,2'-bipyridines. While specific data for this compound is limited in published literature, this guide synthesizes data from closely related compounds to build a predictive and instructional framework for researchers. We will explore the fundamental principles governing their absorption and emission characteristics, the influence of environmental factors, and the standard protocols for their characterization. This document is intended for researchers, chemists, and drug development professionals who utilize these molecules as fluorescent probes, photosensitizers, or building blocks for advanced materials and therapeutics.

1.0 Introduction: The Significance of Cyano-Aromatic Ligands

Heteroaromatic compounds, particularly those based on pyridine and pyrimidine rings, are foundational in coordination chemistry and materials science.[1] The introduction of a nitrile (cyano, -C≡N) group onto these scaffolds, as seen in this compound, profoundly alters their electronic and, consequently, their photophysical properties. The cyano group is a potent electron-withdrawing group, which, when combined with the π-electron system of the bipyrimidine or bipyridine core, creates a "push-pull" electronic environment. This intramolecular charge transfer (ICT) character is the primary origin of the interesting optical behaviors observed in these molecules.

These ligands are of significant interest for several reasons:

  • Fluorescent Probes: Their emission properties can be sensitive to the local environment (solvatochromism), pH, and the presence of metal ions, making them valuable as sensors.[2]

  • Building Blocks for Metal Complexes: They serve as versatile ligands for transition metals like Ruthenium(II), Iridium(III), and Rhenium(I), forming complexes with tunable light-harvesting and emissive properties for applications in bioimaging, photodynamic therapy, and OLEDs.[3][4][5]

  • Fine-Tuning of Electronic Properties: The cyano group allows for precise control over the energy levels of the ligand's molecular orbitals (HOMO/LUMO), which is critical for designing photosensitizers in applications like dye-sensitized solar cells.[5][6]

This guide will delve into the core principles that make these ligands a powerful tool in the scientist's arsenal.

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Define nodes with positions

N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

N1p [label="N", pos="3.9,0.75!"]; C2p [label="C", pos="2.6,0!"]; N3p [label="N", pos="3.9,-0.75!"]; C4p [label="C", pos="5.2,0!"]; C5p [label="C", pos="6.5,0.75!"]; C6p [label="C", pos="6.5,-0.75!"];

C_cyano [label="C", pos="7.8,0.75!"]; N_cyano [label="N", pos="9.1,0.75!"];

Draw edges

N1 -- C2 -- N3 -- C4 -- C5 -- C6 -- N1; C2 -- C2p; C2p -- N1p -- C4p -- C5p -- C6p -- N3p -- C2p; C5p -- C_cyano; C_cyano -- N_cyano [len=1.2];

Add invisible edges for triple bond

edge [style=invis]; C_cyano -- N_cyano; C_cyano -- N_cyano; } Caption: Structure of this compound.

2.0 Fundamental Photophysical Properties

The interaction of light with these molecules can be understood through a series of processes involving the absorption of photons, internal conversion, and the subsequent emission of light as fluorescence or phosphorescence.

2.1 UV-Visible Absorption

Cyano-substituted bipyridines and bipyrimidines typically display strong absorption bands in the near-UV region (250-400 nm).[7] These absorptions arise from two primary types of electronic transitions:

  • π → π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

  • n → π Transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital.

  • Intramolecular Charge Transfer (ICT): The presence of the electron-withdrawing cyano group often gives rise to a distinct, lower-energy absorption band corresponding to an ICT transition. This is effectively a shift of electron density from the electron-rich part of the molecule to the electron-deficient cyano-substituted ring upon photoexcitation.

2.2 Fluorescence Emission

Following absorption and rapid vibrational relaxation to the lowest vibrational level of the first excited singlet state (S₁), the molecule can return to the ground state (S₀) by emitting a photon. This process is fluorescence. Key characteristics include:

  • Stokes Shift: The fluorescence emission always occurs at a lower energy (longer wavelength) than the absorption. This energy difference, known as the Stokes shift, is due to energy loss from non-radiative processes like vibrational relaxation in the excited state. Compounds with significant ICT character, like many cyano-substituted bipyridines, often exhibit large Stokes shifts.[8]

  • Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for applications in bioimaging and sensing.[9][10] For related α-arylamino-2,2′-bipyridines, quantum yields can be quite high, reaching up to 49% in certain solvents.[11][12]

  • Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state. Lifetimes are typically on the nanosecond scale.[6]

2.3 Environmental Sensitivity: Solvatochromism

Solvatochromism is the phenomenon where the position of a molecule's absorption or emission band changes with the polarity of the solvent.[13][14] This effect is particularly pronounced in molecules with a significant change in dipole moment between their ground and excited states, a hallmark of ICT compounds.

  • Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap, causing a bathochromic (red) shift in the emission spectrum.[14]

  • Negative Solvatochromism (Blue Shift): Conversely, if the ground state is more polar, increasing solvent polarity will cause a hypsochromic (blue) shift.[14]

This property is invaluable for developing probes that can report on the polarity of their microenvironment, such as within a protein binding pocket.[13][15]

Jablonski_Diagram

3.0 Representative Photophysical Data

The following table summarizes typical photophysical data for cyano-substituted bipyridine derivatives, which serve as close analogs for understanding the properties of this compound. Note that these values are highly dependent on the specific molecular structure and solvent.

Compound ClassSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ) (ns)Reference(s)
Cyanoacrylic acid-bipyridineTHF~420~5000.075 - 0.0851.1 - 1.3[6]
α-(N-Biphenyl)-bipyridineTHF~370-390443 - 505up to 0.49N/A[11][12]
6-oxo-[2,2'-bipyridine]-5-carbonitrileDMSO~360~450-500N/AN/A[2]
Ru(II) complex with Mebpy-CNCH₃CN~450~615~0.09 - 0.20900 - 2200[5]

N/A: Data not available in the cited sources.

4.0 Experimental Protocols

Accurate characterization of photophysical properties requires standardized experimental procedures.

4.1 Steady-State Spectroscopy (Absorption and Emission)

Objective: To determine the absorption (UV-Vis) and fluorescence emission spectra.

Methodology:

  • Sample Preparation: Prepare dilute solutions (micromolar concentration, ~10⁻⁶ M) of the ligand in spectroscopic-grade solvents. An optically dilute solution (absorbance < 0.1 at the excitation wavelength) is crucial to avoid inner-filter effects.

  • UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference. This identifies the absorption maxima (λ_abs).

  • Fluorescence Measurement:

    • Use a spectrofluorometer. Set the excitation wavelength to a prominent absorption maximum (λ_abs).

    • Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to record the fluorescence spectrum.

    • The peak of this spectrum is the emission maximum (λ_em).

    • It is good practice to also record an excitation spectrum by scanning the excitation monochromator while fixing the emission detector at λ_em. The excitation spectrum should ideally match the absorption spectrum.

4.2 Relative Fluorescence Quantum Yield Determination

Objective: To calculate the fluorescence quantum yield (Φ_F) relative to a well-characterized standard.

Causality: Direct measurement of absolute quantum yield is complex. A relative method, comparing the integrated fluorescence intensity of the sample to a standard of known quantum yield (e.g., quinine sulfate or anthracene), is a robust and common practice.[9][10]

Methodology:

  • Standard Selection: Choose a standard that absorbs and emits in a similar spectral region as the sample. Anthracene in ethanol (Φ_F = 0.27) is a common choice.[9]

  • Data Collection:

    • Prepare a series of solutions of both the sample and the standard at different, low concentrations (absorbance < 0.1).

    • Measure the UV-Vis absorption spectrum and the fluorescence emission spectrum for each solution.

  • Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η²_sample / η²_std) Where:

    • Φ is the quantum yield.

    • Grad is the gradient obtained by plotting integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

  • Analysis: Plotting integrated fluorescence vs. absorbance for both sample and standard yields linear plots. The ratio of their gradients is used in the final calculation, ensuring accuracy.[9]

dot digraph "Workflow" { graph [fontname="Arial", rankdir=LR, splines=ortho]; node [shape=box, style="filled,rounded", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", color="#202124"];

} Caption: Workflow for relative quantum yield determination.

5.0 Applications in Research and Drug Development

The unique photophysical properties of cyano-substituted bipyrimidine and bipyridine ligands make them highly adaptable for advanced applications.

  • Chemosensors: The sensitivity of their fluorescence to metal ions has been exploited to create selective "turn-on" fluorescent probes. For example, certain 6-oxo-[2,2'-bipyridine]-5-carbonitrile derivatives have been shown to be selective fluorescent sensors for Cd²⁺ ions.[2] This is critical for detecting heavy metal contaminants or tracking metal ions in biological systems.

  • Bioimaging: When conjugated to biomolecules like proteins, these fluorophores can be used to visualize cellular processes.[9][10] Their large Stokes shifts are particularly advantageous as they minimize self-quenching and reduce background signal.

  • Photosensitizers in Metal Complexes: The majority of research on these ligands involves their use in transition metal complexes, such as [Ru(bpy)₃]²⁺ and its derivatives.[1][4] The cyano group helps to lower the energy of the ligand's π* orbitals, which can be used to tune the energy of the metal-to-ligand charge transfer (MLCT) excited state.[5] This allows for the rational design of complexes for:

    • Photodynamic Therapy (PDT): Where light activation of the complex generates singlet oxygen to kill cancer cells.

    • Luminescent Labeling: Creating highly stable and photostable probes for time-resolved fluorescence assays.[3]

6.0 Conclusion

While this compound itself is not extensively characterized in the literature, the broader family of cyano-substituted bipyridines and bipyrimidines represents a versatile and powerful class of photophysically active molecules. Their properties are dominated by intramolecular charge transfer characteristics endowed by the electron-withdrawing cyano group. This leads to tunable absorption and emission, significant Stokes shifts, and sensitivity to the local environment. By understanding the fundamental principles and experimental protocols outlined in this guide, researchers can effectively synthesize, characterize, and deploy these valuable ligands to advance the fields of chemical sensing, bioimaging, and drug development.

7.0 References
  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC.

  • Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding. PMC - PubMed Central.

  • (PDF) Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding. ResearchGate.

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PubMed.

  • Synthesis and Electrochemical and Photophysical Characterization of New 4,4′‐π‐Conjugated 2,2′‐Bipyridines that are End‐Capped with Cyanoacrylic Acid/Ester Groups. PMC.

  • Synthesis and Luminescence Spectral Properties of New Cyano-Substituted 2,2′-Bipyridine Derivatives. R Discovery.

  • Synthesis and spectroscopic characterization of CN-substituted bipyridyl complexes of Ru(II). SciSpace.

  • (PDF) Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. ResearchGate.

  • Solvatochromism in the 5-cyano-2-naphtholate emission peak, for an anion formed by direct acid excitation. ResearchGate.

  • Synthesis and Luminescence Spectral Properties of New Cyano-Substituted 2,2′-Bipyridine Derivatives. SpringerLink.

  • Solvatochromism. Wikipedia.

  • Synthesis and Chemosensory Properties of New Cyanosubstituted 2,2'-Bipyridine Derivatives. ResearchGate.

  • Tuning Fluorescence Properties of 2,2'-Bipyridine Using Metal Cations. Addis Ababa University.

  • Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. PMC.

  • Accessing unsymmetrical Ru( ii ) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties. Chemical Communications (RSC Publishing). [Link]

  • Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications. PMC.

  • 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as Prospective Luminophores. Chimica Techno Acta.

  • Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, an. Inorganic Chemistry.

  • Temperature Dependence of the Photophysical and Photochemical Properties of the Tris( 2,2'-bipyridyl)ruthenium( 11) Ion in Aqueous Solution. Journal of the American Chemical Society.

  • Transition metal complexes of 2,2'-bipyridine. Wikipedia.

  • Improving the Photosensitizing Properties of Ruthenium Polypyridyl Complexes Using 4-Methyl-2,2′-bipyridine-4′-carbonitrile as an Auxiliary Ligand. Inorganic Chemistry. [Link]

  • Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. MDPI.

  • 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydro. Chemistry – A European Journal.

  • Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids. Frontiers in Chemistry.

  • Photochemical and photophysical properties of ruthenium(II) bis-bipyridine bis-nitrile complexes: Photolability. ResearchGate.

Sources

Solubility Profile & Characterization of [2,5'-Bipyrimidine]-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Identity

[2,5'-Bipyrimidine]-5-carbonitrile (CAS: 1261236-47-8) is a critical heterocyclic building block, often utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules. Its structural rigidity, defined by two nitrogen-rich pyrimidine rings and an electron-withdrawing nitrile group, creates a unique solubility landscape. This compound exhibits significant intermolecular


-

stacking and dipole-dipole interactions, often resulting in poor solubility in non-polar media and requiring specific polar aprotic systems for effective processing.

This guide provides a comprehensive technical analysis of its solubility profile, theoretical solvation mechanisms, and validated protocols for experimental determination.

Physicochemical Drivers
  • Molecular Formula:

    
    
    
  • Structural Features: Planar bi-heteroaryl core; Nitrile (CN) dipole.

  • Solubility Challenge: High crystal lattice energy due to nitrogen-nitrogen repulsion minimization and stacking requires solvents capable of disrupting these forces (e.g., via dipole interactions or H-bond acceptance).

Theoretical Solubility Profile

Note: In the absence of a unified public thermodynamic database for this specific CAS, the following profile is synthesized from Structure-Activity Relationships (SAR) of analogous pyrimidine-5-carbonitriles and bipyridines.

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice; solvent accepts electron density from the electron-deficient pyrimidine rings.
Chlorinated Dichloromethane (DCM), ChloroformModerate (10-50 mg/mL)Good solvation of the aromatic core; useful for extraction but may require heating.
Polar Protic Methanol, Ethanol, IsopropanolLow to Moderate (1-10 mg/mL)The compound lacks strong H-bond donors. Solubility relies on the solvent donating H-bonds to the pyrimidine nitrogens.[1]
Ethers/Esters THF, Ethyl Acetate, 1,4-DioxaneModerate (5-20 mg/mL)Useful for crystallization; moderate interaction with the nitrile group.
Non-Polar Hexanes, Heptane, ToluenePoor (<1 mg/mL)Inability to overcome lattice energy; primarily used as anti-solvents for precipitation.
Aqueous Water, PBS (pH 7.4)Negligible High lipophilicity of the aromatic core dominates; requires co-solvents (e.g., DMSO) for biological assays.

Solvation Mechanism & Thermodynamics

Understanding why this molecule dissolves is crucial for process optimization. The dissolution process is governed by the enthalpy of mixing (


) and the entropy of mixing (

).
Mechanistic Diagram: Solvation Dynamics

The following diagram illustrates the competitive interactions between the crystal lattice forces and solvent-solute interactions.

SolvationMechanism Crystal Crystal Lattice (High Stability) Intermediate Transition State (Surface Wetting) Crystal->Intermediate Energy Input (Heat/Sonication) Solvent Solvent Molecules (DMSO/DMF) Solvent->Intermediate Diffusion Dissolved Solvated Species (Free in Solution) Intermediate->Dissolved Lattice Disruption PiStack Intermolecular Pi-Pi Stacking PiStack->Crystal Stabilizes Dipole Dipole-Dipole Interaction Dipole->Dissolved Stabilizes

Caption: Thermodynamic pathway of this compound dissolution, highlighting the disruption of pi-stacking by polar aprotic solvents.

Validated Experimental Protocols

To establish an accurate solubility profile for your specific batch (polymorphs can affect solubility), follow this "Self-Validating" protocol.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation limit at equilibrium (Standard for Process Chemistry).

  • Preparation: Weigh approx. 10 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., Methanol).

  • Equilibration:

    • Seal vial tightly.

    • Agitate at 25°C (or target temp) for 24 hours using a rotary shaker.

    • Validation Check: If the solid dissolves completely immediately, add more solid until a visible precipitate remains.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

  • Quantification:

    • Dilute the supernatant 100x with Mobile Phase.

    • Inject into HPLC (UV detection at 254 nm).

    • Calculate concentration against a 5-point calibration curve.

Protocol B: Kinetic Solubility (High-Throughput)

Objective: Estimate solubility for biological assays (Standard for MedChem).

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 5 µL of stock to 195 µL of PBS buffer (2.5% DMSO final).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure UV absorbance (turbidimetry) at 620 nm.

    • Result: If Abs > Reference, the compound has precipitated.

Workflow Visualization

The following workflow ensures data integrity during the characterization process.

SolubilityWorkflow Start Start: Solid Sample This compound SolventSelect Select Solvent Set (Polar/Non-Polar/Chlorinated) Start->SolventSelect SatTest Add Excess Solid (Visual Precipitate) SolventSelect->SatTest Equilibrate Equilibrate (24h @ 25°C) SatTest->Equilibrate Filter Filtration/Centrifugation (Remove Undissolved Solid) Equilibrate->Filter Analyze HPLC/UV Analysis Filter->Analyze Analyze->SatTest If Conc < LOQ (Retry) Data Generate Solubility Curve (mg/mL) Analyze->Data

Caption: Step-by-step workflow for determining thermodynamic solubility, ensuring saturation is achieved prior to analysis.

Applications & Implications

  • Purification: The "Moderate" solubility in THF or Ethyl Acetate suggests these are excellent candidates for recrystallization, using Hexanes as an anti-solvent.

  • Reaction Media: For nucleophilic aromatic substitution (

    
    ) reactions often performed on this core, DMF or DMSO  are the solvents of choice due to high solubility and ability to stabilize transition states.
    
  • Formulation: Due to poor aqueous solubility, formulation for in vivo studies will likely require amorphous solid dispersions (ASD) or cyclodextrin complexation.

References

  • Chemical Identity: this compound.[2] CAS 1261236-47-8. Available at ChemicalBook and Sigma-Aldrich catalogs. Link

  • General Pyrimidine Solubility: Baluja, S., et al. "Solubility of pyrimidine derivatives in different organic solvents at different temperatures."[3][4] World Scientific News, 44 (2016): 13-34.[3] Link

  • Thermodynamic Modeling: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 11(1) (2008): 32-58.
  • Methodology: Bhattachar, S. N., et al. "Solubility: it's not just for physical chemists." Drug Discovery Today, 11.21-22 (2006): 1012-1018.

Sources

Toxicity and safety data sheet (SDS) for [2,5'-Bipyrimidine]-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive safety and handling manual for [2,5'-Bipyrimidine]-5-carbonitrile , a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, specifically Ruxolitinib.

Executive Summary & Compound Profile

This compound is a heterocyclic building block primarily utilized in the synthesis of pharmaceutical active ingredients (APIs) such as Ruxolitinib (Jakafi/Jakavi). As a late-stage intermediate in the production of a potent kinase inhibitor, this compound must be handled with high-containment protocols.

Unlike commodity chemicals, specific toxicological data for this intermediate is often proprietary or extrapolated from its downstream API. Therefore, this guide applies the Precautionary Principle , categorizing the compound as a Potent Pharmaceutical Intermediate (PPI) with an estimated Occupational Exposure Band (OEB) of 3 or 4 until empirical data proves otherwise.

Chemical Identity Table
ParameterDetail
Chemical Name This compound
CAS Number 1261236-47-8
Molecular Formula C₉H₅N₅
Molecular Weight 183.17 g/mol
Structural Class Heterocyclic Nitrile / Pyrimidine Derivative
Physical State Off-white to pale yellow solid
Key Application Intermediate for JAK1/JAK2 Inhibitors (e.g., Ruxolitinib)

Hazard Identification & GHS Classification

Note: In the absence of a vendor-specific harmonized GHS classification for CAS 1261236-47-8, the following classification is derived from Structural Activity Relationship (SAR) analysis of the Ruxolitinib pharmacophore and similar pyrimidine-carbonitriles.

Derived GHS Classification (Precautionary)

Signal Word: WARNING (Potential for DANGER if potency is confirmed high)

Hazard ClassCategoryHazard Statement (H-Code)Mechanism/Justification
Acute Toxicity (Oral) Cat. 4 (or 3)H302: Harmful if swallowed.[1][2]Pyrimidine nitriles often exhibit acute oral toxicity.[3]
Skin/Eye Irritation Cat. 2 / 2AH315 / H319: Causes skin/eye irritation.[1][3][4]Standard hazard for nitrogen-heterocycle dusts.
STOT - Single Exp. Cat. 3H335: May cause respiratory irritation.[5]Dust inhalation hazard.[2][4]
Reproductive Tox. Cat. 2H361: Suspected of damaging fertility/unborn child.[2][4][6]Critical: The downstream API (Ruxolitinib) carries this warning; intermediates often share this activity.
STOT - Repeated Exp. Cat. 2H373: May cause damage to organs.[2][4][6]Potential for hematological effects (JAK inhibition).
Toxicological Mechanisms
  • JAK Pathway Modulation: As a structural core of Ruxolitinib, systemic absorption may lead to Janus Kinase inhibition, potentially causing immunosuppression, anemia, or thrombocytopenia [1].

  • Nitrile Metabolism: Aromatic nitriles can be metabolized by cytochrome P450 enzymes to release cyanide ions (CN⁻), though this process is generally slower than with aliphatic nitriles. However, "cyanide-like" hypoxia symptoms should be monitored in massive overdose scenarios [2].

Safety Assessment Logic (Visualization)

The following decision tree illustrates the logic for assigning containment levels to pharmaceutical intermediates with limited data.

SafetyLogic Start New Compound: This compound CheckData Check Specific Tox Data Start->CheckData DataExists Data Available? CheckData->DataExists AnalogCheck Check Downstream API (Ruxolitinib) DataExists->AnalogCheck No Data AssignHigh Assign OEB 4 (Containment Required) DataExists->AssignHigh Yes (High Tox) AssignStd Assign OEB 1/2 (Standard Lab Practice) DataExists->AssignStd Yes (Low Tox) APITox API is Potent? (H361, H373) AnalogCheck->APITox APITox->AssignHigh Yes (Likely Potent) APITox->AssignStd No Protocol Implement Handling Protocol (Isolator / VBE) AssignHigh->Protocol

Figure 1: Risk Assessment Logic for Pharmaceutical Intermediates.

Experimental Protocols

Protocol A: Safe Handling & Weighing (OEB 3/4 Strategy)

Objective: To weigh and transfer the solid intermediate without generating airborne dust or surface contamination.

Prerequisites:

  • Engineering Control: Vented Balance Enclosure (VBE) or Glovebox (Isolator) operating at negative pressure (-0.1 to -0.3 inches w.g.).

  • PPE: Double nitrile gloves, Tyvek lab coat (cuffed), safety goggles, and N95/P3 respirator (if outside isolator).

Step-by-Step Workflow:

  • Preparation: Place the analytical balance inside the VBE/Isolator. Line the work surface with absorbent, plastic-backed bench paper.

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat. Pyrimidine nitriles are prone to static charge, which causes "flying dust."

  • Weighing:

    • Open the stock container only inside the enclosure.

    • Transfer solid gently to the weighing boat. Do not dump.

    • Recap the stock container immediately after transfer.

  • Solubilization (Preferred): If possible, dissolve the solid in the transport solvent (e.g., DMSO or Methanol) inside the enclosure before removing it. Liquids are safer to transport than dusts.

  • Decontamination: Wipe down the exterior of the formulation vessel with a 10% bleach solution followed by water before removing it from the enclosure.

Protocol B: HPLC Purity Analysis

Objective: To verify chemical purity and detect impurities that may possess higher toxicity.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (pyrimidine ring absorption) and 230 nm (nitrile).

  • Sample Prep: Dissolve 1 mg in 1 mL DMSO. Filter through 0.2 µm PTFE filter.

Protocol C: Emergency Spill Response

Scenario: Spillage of solid powder (>100 mg) outside the containment hood.

  • Evacuate: Clear the immediate area. Allow dust to settle for 15 minutes.

  • PPE Up: Don full PPE including a Tyvek suit and a full-face respirator with P100 cartridges.

  • Contain: Cover the spill gently with paper towels dampened with 10% Sodium Hypochlorite (Bleach) . The moisture prevents dust generation, and bleach aids in oxidative degradation of the organic framework.

  • Clean: Scoop up the damp material. Double bag in hazardous waste bags.

  • Verify: Wipe the surface with a methanol-soaked swab and check under UV light (many pyrimidines fluoresce) or run a swab test via HPLC to ensure no residue remains.

Handling Workflow Visualization

HandlingWorkflow Storage Storage (-20°C, Desiccated) Transport Transport to Lab (Secondary Container) Storage->Transport VBE Vented Balance Enclosure (Weighing) Transport->VBE Place inside Solubilization Dissolution (DMSO/MeOH) VBE->Solubilization Solid to Liquid Analysis HPLC/LC-MS (QC Check) Solubilization->Analysis Aliquot Synthesis Next Step Reaction (Ruxolitinib Synthesis) Solubilization->Synthesis Main Batch

Figure 2: Safe Handling Workflow from Storage to Synthesis.

References

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Ruxolitinib.[5] Retrieved from [Link]

  • SafeBridge Consultants. (2020). Occupational Health Categorization of Pharmaceutical Compounds.
  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Pyrimidine derivatives.

Disclaimer: This guide is for research and development purposes only. The derived hazard classifications are based on structural analogs and the precautionary principle in the absence of specific experimental data for CAS 1261236-47-8. Always consult your institution's Environmental Health & Safety (EHS) department before handling.

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of [2,5'-Bipyrimidine]-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive guide to the synthesis of [2,5'-Bipyrimidine]-5-carbonitrile, a key heterocyclic scaffold in modern drug discovery, via the Suzuki-Miyaura cross-coupling reaction. Bipyrimidine derivatives are integral components in the development of novel therapeutics, including kinase inhibitors and other targeted agents, owing to their versatile biological activities.[1][2] This application note details optimized protocols, discusses the mechanistic rationale behind procedural steps, and offers troubleshooting guidance for researchers in medicinal chemistry and process development. The presented methodologies are designed to be robust and scalable, facilitating the efficient production of this valuable building block.

Introduction: The Significance of Bipyrimidines in Medicinal Chemistry

Bipyrimidine scaffolds are privileged structures in medicinal chemistry, frequently appearing in a wide array of biologically active molecules.[1] Their ability to form specific hydrogen bonds and participate in π-stacking interactions makes them ideal for targeting the active sites of enzymes, particularly kinases. The introduction of a carbonitrile group, as in this compound, can further enhance binding affinity and modulate the pharmacokinetic properties of a lead compound.[3] The Suzuki-Miyaura coupling has emerged as a powerful and versatile method for the construction of C-C bonds, particularly for creating biaryl and hetero-biaryl systems.[4][5] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids and esters make it a preferred method for synthesizing complex molecules like this compound.[6]

Reaction Scheme & Mechanism

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of a halogenated pyrimidine with a pyrimidineboronic acid or ester.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product 2-halopyrimidine 2-Halopyrimidine-5-carbonitrile (X = Cl, Br, I) bipyrimidine This compound 2-halopyrimidine->bipyrimidine pyrimidine_boronic_acid Pyrimidine-5-boronic acid / ester pyrimidine_boronic_acid->bipyrimidine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) catalyst->bipyrimidine Suzuki-Miyaura Coupling Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex R¹-X Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² PdII_complex->PdII_R1R2 Boronate R²-B(OR)₂ Base Base PdII_R1R2->Pd0 RedElim Reductive Elimination Product R¹-R² RedElim->Product

Figure 2: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyrimidine-5-carbonitrile, forming a Pd(II) complex. [7]2. Transmetalation: The organic group from the pyrimidineboronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. [8][9]3. Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond of the bipyrimidine product and regenerating the active Pd(0) catalyst. [7]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
  • Substrates: 2-Chloropyrimidine-5-carbonitrile or 2-Bromopyrimidine-5-carbonitrile

  • Boronic Acid/Ester: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., triphenylphosphine).

  • Base: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃).

  • Solvent: A degassed mixture of 1,4-dioxane and water (typically 4:1 or 3:1 v/v).

  • Inert Gas: Argon or Nitrogen.

Equipment
  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer with a heating mantle

  • Condenser

  • Inert gas line (manifold or balloon)

  • Standard laboratory glassware for workup and purification.

Detailed Reaction Procedure
  • Inert Atmosphere: To a dry Schlenk flask, add the halogenated pyrimidine (1.0 eq), the pyrimidineboronic ester (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Reaction: Stir the reaction mixture at a controlled temperature (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Optimization of Reaction Parameters

The yield and purity of this compound are highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes key parameters for consideration.

ParameterRecommended Conditions & Rationale
Halide I > Br > Cl in terms of reactivity. Chlorides often require more active catalysts and harsher conditions. [10]
Catalyst Pd(PPh₃)₄ is a common and effective choice. For less reactive chlorides, more electron-rich and bulky phosphine ligands may be necessary. [11]
Base K₂CO₃ or Na₂CO₃ are commonly used. Cs₂CO₃ can be more effective in challenging couplings. The base is crucial for activating the boronic acid. [8]
Solvent A mixture of an organic solvent (e.g., dioxane, THF, DME) and water is typical. Water is often necessary to dissolve the inorganic base.
Temperature Typically between 80-100 °C. Higher temperatures may be needed for less reactive substrates but can also lead to decomposition.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, or low reaction temperature.Use a fresh batch of catalyst, ensure the reaction setup is under a strict inert atmosphere, and consider increasing the temperature.
Protodeboronation The boronic acid/ester is reacting with residual water or protic solvents instead of transmetalating.Use anhydrous solvents and ensure the base is thoroughly dried.
Homocoupling of Boronic Acid Can occur in the presence of oxygen.Thoroughly degas the solvent and maintain a positive pressure of inert gas.
Formation of Byproducts Side reactions due to high temperatures or incorrect stoichiometry.Optimize the reaction temperature and the equivalents of the boronic ester and base.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. Careful selection of the catalyst, base, and reaction conditions is paramount to achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize this important heterocyclic building block for applications in drug discovery and development.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry. Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available at: [Link]

  • Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. PubMed. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Available at: [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Publishing. Available at: [Link]

Sources

Application Notes and Protocols for Iridium Complexes Featuring the [2,5'-Bipyrimidine]-5-carbonitrile Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Design of Luminescent Iridium(III) Complexes

Iridium(III) complexes are at the forefront of materials science, particularly in the realm of organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs).[1][2][3] Their success stems from strong spin-orbit coupling, which facilitates highly efficient phosphorescence by enabling the harvesting of both singlet and triplet excitons.[2] The photophysical and electrochemical properties of these complexes can be meticulously tuned by modifying the ligand architecture.[4][5] This guide focuses on the strategic use of [2,5'-Bipyrimidine]-5-carbonitrile as a potent ancillary (N^N) ligand in cationic bis-cyclometalated iridium(III) complexes of the general formula [Ir(C^N)2(N^N)]+.

The introduction of a bipyrimidine core, as opposed to the more common bipyridine, already modulates the electronic properties of the complex. Furthermore, the incorporation of a cyano (-CN) group, a strong electron-withdrawing moiety, at the 5-position of one pyrimidine ring is a deliberate design choice. This functionalization is anticipated to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) primarily localized on the ancillary ligand. This targeted LUMO stabilization can lead to a blue-shift in the emission wavelength, a desirable trait for developing high-energy emitters for full-color displays and lighting applications.[6]

These application notes provide a comprehensive guide for researchers, chemists, and materials scientists on the synthesis, characterization, and application of iridium(III) complexes featuring the this compound ligand. The protocols are grounded in established synthetic methodologies for analogous cationic iridium complexes and are designed to be robust and reproducible.[1][4]

PART 1: Synthesis of a Representative Cationic Iridium(III) Complex

The synthesis of cationic iridium(III) complexes of the type [Ir(C^N)2(N^N)]+ is typically a two-step process. The first step involves the synthesis of a dichloro-bridged iridium(III) dimer, [Ir(C^N)2(μ-Cl)]2, from iridium(III) chloride and the chosen cyclometalating (C^N) ligands. In the second step, this dimer is cleaved by the ancillary (N^N) ligand, in this case, this compound, to yield the final cationic complex.[1][4]

Materials and Reagents
  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-phenylpyridine (ppy) or other desired cyclometalating ligand

  • This compound (commercially available)[7]

  • 2-ethoxyethanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Diethyl ether

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for air-sensitive synthesis (Schlenk line, flasks, condenser)

Protocol for Dichloro-bridged Iridium(III) Dimer Synthesis ([Ir(ppy)2(μ-Cl)]2)
  • Reaction Setup: In a two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add iridium(III) chloride hydrate (1.0 eq) and 2-phenylpyridine (2.5 eq).

  • Solvent Addition: Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Reflux: Heat the reaction mixture to reflux (approximately 120-130 °C) under a continuous flow of inert gas. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Isolation: After cooling to room temperature, a yellow precipitate will form. Add deionized water to facilitate further precipitation.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with methanol and then diethyl ether to remove unreacted starting materials and byproducts. Dry the yellow solid under vacuum. The resulting dichloro-bridged iridium(III) dimer is typically used in the next step without further purification.

Protocol for the Final Complex Synthesis (Ir(ppy)2(bpm-CN))
  • Reaction Setup: In a round-bottom flask, dissolve the dichloro-bridged iridium(III) dimer (1.0 eq) and this compound (2.2 eq) in a mixture of dichloromethane and methanol (2:1 v/v).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction can be gently heated to 40 °C to ensure completion.

  • Anion Exchange: Once the reaction is complete (as monitored by TLC), add a saturated solution of ammonium hexafluorophosphate (NH₄PF₆) in methanol to the reaction mixture. A precipitate should form immediately.

  • Isolation: Stir the mixture for an additional 30 minutes, then reduce the solvent volume under reduced pressure. Add deionized water to complete the precipitation.

  • Purification: Collect the solid by vacuum filtration and wash with copious amounts of deionized water and diethyl ether. The crude product can be further purified by column chromatography on silica gel using a DCM/acetone or DCM/acetonitrile solvent system, followed by recrystallization from a DCM/hexane mixture.

PART 2: Characterization of the Iridium(III) Complex

Thorough characterization is essential to confirm the identity and purity of the synthesized complex. Standard analytical techniques are employed for this purpose.

Spectroscopic and Analytical Data
Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and purity assessment.The spectra should show the expected signals for both the cyclometalating and the this compound ligands, often with C₂ symmetry for the two cyclometalating groups.[8]
Mass Spectrometry Confirmation of molecular weight.A peak corresponding to the cationic complex [Ir(ppy)2(bpm-CN)]+ should be observed.
Elemental Analysis Determination of elemental composition.The experimental percentages of C, H, and N should match the calculated values for the proposed formula.
Photophysical Properties

The photophysical properties are critical for understanding the emissive behavior of the complex.

Property Technique Expected Characteristics
UV-Vis Absorption Probing electronic transitions.Intense bands in the UV region (<350 nm) corresponding to π–π* transitions on the ligands. Broader, less intense bands in the visible region (350–450 nm) attributed to metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions.[9][10]
Photoluminescence (PL) Characterizing the emission.Emission in the blue-green to green region of the visible spectrum is expected due to the electron-withdrawing nature of the cyano-bipyrimidine ligand.
PL Quantum Yield (PLQY) Measuring emission efficiency.High PLQY values are anticipated, as is typical for phosphorescent iridium(III) complexes.[1]
Emission Lifetime Determining the nature of the excited state.Lifetimes in the microsecond range are characteristic of phosphorescence from a triplet excited state.[1]
Electrochemical Properties

Cyclic voltammetry is used to determine the redox potentials and estimate the HOMO and LUMO energy levels of the complex.

Property Technique Expected Characteristics
Oxidation Potential Probing the HOMO energy level.A quasi-reversible or irreversible oxidation wave corresponding to the Ir(III)/Ir(IV) couple. The potential will be influenced by the cyclometalating ligand.
Reduction Potential Probing the LUMO energy level.A quasi-reversible reduction wave localized on the electron-deficient this compound ligand. The potential is expected to be less negative compared to complexes with unsubstituted bipyridine ligands.

PART 3: Application in Light-Emitting Electrochemical Cells (LEECs)

Cationic iridium(III) complexes are excellent candidates for the emissive layer in LEECs due to their ionic nature.[2][3] The operating mechanism of a LEEC involves the redistribution of mobile ions under an applied bias, which facilitates charge injection from the electrodes.[2]

LEEC Device Fabrication Protocol
  • Substrate Cleaning: Thoroughly clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before use.

  • Emissive Layer Preparation: Prepare a solution of the complex in a suitable solvent such as acetonitrile or a mixture of acetonitrile and an ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [BMIM][PF₆]) to enhance ionic conductivity.

  • Spin-Coating: Spin-coat the emissive layer solution onto the pre-cleaned ITO substrate to form a thin, uniform film (typically 80-120 nm thick).

  • Annealing: Anneal the substrate in an inert atmosphere (e.g., a nitrogen-filled glovebox) to remove residual solvent.

  • Cathode Deposition: Deposit a metal cathode (e.g., aluminum or silver) by thermal evaporation through a shadow mask to define the active area of the device.

Device Characterization

The performance of the fabricated LEEC is evaluated by measuring its current-voltage-luminance (I-V-L) characteristics in an inert atmosphere. Key performance metrics include:

  • Turn-on Voltage: The voltage at which light emission becomes detectable.

  • Luminance: The intensity of light emitted from the device.

  • Current and Power Efficiency: Measures of the device's ability to convert electrical energy into light.

  • External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.

  • Electroluminescence Spectrum: The color of the emitted light.

Visualizations

Workflow for Iridium Complex Synthesis

G cluster_dimer Step 1: Dimer Synthesis cluster_complex Step 2: Final Complex Synthesis IrCl3 IrCl₃·xH₂O reflux Reflux in 2-ethoxyethanol/H₂O IrCl3->reflux ppy 2-phenylpyridine (C^N) ppy->reflux dimer [Ir(ppy)₂(μ-Cl)]₂ reflux->dimer reaction Stir in DCM/MeOH dimer->reaction bpmCN This compound (N^N) bpmCN->reaction complex_cation [Ir(ppy)₂(bpm-CN)]⁺ reaction->complex_cation anion_exchange Anion Exchange (NH₄PF₆) complex_cation->anion_exchange final_complex Ir(ppy)₂(bpm-CN) anion_exchange->final_complex

Caption: Synthetic route for the target iridium(III) complex.

LEEC Device Architecture

G cluster_device LEEC Device Structure Cathode Cathode (e.g., Al) Emissive_Layer Emissive Layer: [Ir(ppy)₂(bpm-CN)](PF₆) Cathode->Emissive_Layer Anode Anode (ITO) Emissive_Layer->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical layered structure of a LEEC device.

References

  • Zysman-Colman, E. (Ed.). (2017). Iridium(III)
  • Synthesis, Properties, and Light-Emitting Electrochemical Cell (LEEC) Device Fabrication of Cationic Ir(III) Complexes Bearing Electron-Withdrawing Groups on the Cyclometallating Ligands. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • B. Carlson, G. P. (2016). Luminescent Iridium Complexes Used in Light-Emitting Electrochemical Cells (LEECs). Top Curr Chem (Z), 374:36.
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). Nature. Retrieved February 14, 2026, from [Link]

  • Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2. (2024). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Heteroleptic iridium (III) complexes with three different ligands:Unusual triplet emitters for light-emitting electrochemical cells. (n.d.). ELORPrintTec - Université de Bordeaux. Retrieved February 14, 2026, from [Link]

  • Tuning Photophysical and Electrochemical Properties of Phosphorescent Heteroleptic Iridium Complex Salts-as Chemosensors. (2014). PubMed. Retrieved February 14, 2026, from [Link]

  • Photophysical and electrochemical data of iridium complexes 1-6. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Luminescent Iridium Complexes Used in Light-Emitting Electrochemical Cells (LEECs). (2016). SpringerLink. Retrieved February 14, 2026, from [Link]

  • bpy derivatives used for cationic iridium(III) complexes with... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF IRIDIUM COMPLEX FOR GREEN ORGANIC LIGHT EMITTING DEVICES. (n.d.). URSI. Retrieved February 14, 2026, from [Link]

  • High-brightness solution-processed phosphorescent OLEDs with pyrimidine-based iridium(iii) complexes. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Iridium Complexes with BIAN-Type Ligands: Synthesis, Structure and Redox Chemistry. (2023). MDPI. Retrieved February 14, 2026, from [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • High-brightness solution-processed phosphorescent OLEDs with pyrimidine-based iridium(III) complexes. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Studies on the photodegradation of red, green and blue phosphorescent OLED emitters. (2013). Beilstein Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Design and Synthesis of Pyrimidine-Based Iridium(III) Complexes with Horizontal Orientation for Orange and White Phosphorescent OLEDs. (2016). ACS Figshare. Retrieved February 14, 2026, from [Link]

  • A new family of luminescent iridium complexes: synthesis, optical, and cytotoxic studies. (2023). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences. Retrieved February 14, 2026, from [Link]

  • Recent Advancement in the Synthesis of Ir-Based Complexes. (2023). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • Two Luminescent Iridium Complexes with Phosphorous Ligands and Their Photophysical Comparison in Solution, Solid and Electrospun Fibers: Decreased Aggregation-Caused Emission Quenching by Steric Hindrance. (2021). MDPI. Retrieved February 14, 2026, from [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. (2022). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Absorption spectra of the complexes [Ir(ppyFF) 2 bpy] + (a), [Ir(ppyFF)... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Two novel tricyclometalated heteroleptic iridium complexes... (n.d.). ScienceDirect. Retrieved February 14, 2026, from [Link]i/S101060301730790X)

Sources

Troubleshooting & Optimization

Technical Support Center: Moisture Sensitivity in [2,5'-Bipyrimidine]-5-carbonitrile Reactions

[1][2]

Executive Summary: The "Water Magnet" Problem

The Core Challenge: [2,5'-Bipyrimidine]-5-carbonitrile is not just a standard organic intermediate; it is an electron-deficient "trap" for nucleophiles.[1][2] The pyrimidine ring system is naturally electron-poor (π-deficient), and the addition of a nitrile group at the 5-position exacerbates this, making the nitrile carbon highly susceptible to nucleophilic attack by water (hydrolysis) or hydroxide ions.[2]

The Paradox: Most synthesis routes for this scaffold (e.g., Suzuki-Miyaura coupling) require a base and often a trace of water to activate the boronic acid species.[2] However, excess moisture + base = rapid hydrolysis to the primary amide .[2]

This guide provides a self-validating protocol to navigate this "Goldilocks Zone"—enough moisture to catalyze, but not enough to hydrolyze.[1][2]

Mechanism of Failure (Visualization)

Before attempting the reaction, understand the enemy.[2] The diagram below details the competition between the desired cross-coupling and the moisture-induced failure modes.

MoistureFailureStartThis compound(Target Scaffold)ImidateImidate IntermediateStart->Imidate Nucleophilic Attack on CNRingOpenRing Opening/DecompositionStart->RingOpen Nucleophilic Attack on C2/C4/C6WaterH2O / OH-Water->ImidateWater->RingOpenPath1Pathway A: Nitrile Hydrolysis(Most Common)Path2Pathway B: Ring Attack(High pH)AmidePrimary Amide(Dead End Impurity)Imidate->Amide Tautomerization

Figure 1: The Hydrolysis Cascade.[1][2] Note that the electron-deficient pyrimidine ring activates the nitrile group, making it significantly more sensitive to hydration than a standard benzonitrile.[2]

Optimized Protocol: Controlled-Moisture Suzuki Coupling

Standard aqueous Suzuki conditions (e.g., DME/Water 4:1) often fail with this substrate.[1] Use this "Anhydrous Activation" protocol instead.

Phase 1: Reagent Preparation (The Setup)
  • Solvent System: 1,4-Dioxane (Anhydrous, <50 ppm water).[1][2]

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground.[1][2]
    
    • Why:

      
       is less hygroscopic than 
      
      
      and provides a buffering effect that minimizes rapid hydrolysis.[1][2]
  • Catalyst:

    
     or 
    
    
    .[1]
  • Additives: 1-2 drops of degassed water per 10 mL of solvent (The "Spark").[1][2]

Phase 2: The Workflow
  • De-gassing: Sparge the anhydrous dioxane with Argon for 15 minutes. Do not skip this. Oxygen promotes homocoupling, which competes with your cycle.[1][2]

  • Charge Solids: Add the halopyrimidine, the boronic ester, base, and catalyst to a Schlenk flask or microwave vial in a glovebox or under positive Argon flow.

  • The "Spark": Add the dioxane.[1] Then, using a microliter syringe, add exactly 0.5% v/v of degassed water.[2]

    • Scientific Rationale: Boronate esters (like pinacol esters) require hydrolysis to boronic acid species to undergo transmetallation.[1][3] Totally anhydrous conditions often stall the reaction.[1] 0.5% is the calculated stoichiometric excess needed for activation without driving nitrile hydrolysis [1][6].[1]

  • Thermal Cycle: Heat to 80-90°C.

    • Warning: Do not exceed 100°C. Higher temperatures exponentially increase the rate of hydration over coupling.[2]

Phase 3: Monitoring (Self-Validation)
  • Method: LCMS (Liquid Chromatography-Mass Spectrometry).[1][2]

  • Checkpoint: Check at 1 hour.

    • Target: M+ (Product).

    • Warning Signal: M+18 peak.[1][2] This indicates the addition of water (

      
      , MW=18).[2] If you see this growing >5%, STOP .[1][2] Your system is too wet.[1][2]
      

Troubleshooting Guide (FAQ)

Scenario A: "I see a large M+18 peak (Amide) and low yield."
  • Diagnosis: Moisture ingress or wet reagents.[1][2]

  • The Fix:

    • Check Solvents: Perform a Karl Fischer titration on your dioxane.[1][2] If >100 ppm, dry it over molecular sieves (3Å or 4Å) for 24 hours.

    • Switch Base: Switch from Carbonate bases (highly hygroscopic) to Cesium Fluoride (CsF) .[1]

    • Why: Fluoride-mediated Suzuki coupling activates the boronate species via a fluoro-boronate intermediate, eliminating the need for added water entirely [6].[1][2]

Scenario B: "The reaction is stalled. Starting material is untouched."
  • Diagnosis: System is too dry (The "Desert" Effect).[1]

  • The Fix:

    • If using Boronate Esters (BPin): You lack the water to hydrolyze the ester to the active acid.[2] Add water in 10 µL increments.

    • Alternative: Pre-hydrolyze the boronate ester to the boronic acid separately, isolate it, and then run the reaction under strictly anhydrous conditions.

Scenario C: "I see homocoupling of the boronic acid."
  • Diagnosis: Oxygen leak.[1][2]

  • The Fix:

    • Reseal the septum.[1][2]

    • Ensure your Argon line has a bubbler to visualize positive pressure.[1][2]

    • Switch to a catalyst with a bulky ligand (e.g., XPhos Pd G2) which is more robust against oxidative side-reactions.[1][2]

Diagnostic Decision Tree

TroubleshootingStartReaction Check (LCMS)ResultWhat is the major impurity?Start->ResultM18M+18 (Amide)Result->M18 HydrolysisSMStarting Material OnlyResult->SM StalledHomoHomocoupling (Biaryl)Result->Homo OxidationAction1Action: Too Wet.1. Dry Solvent (Sieves)2. Switch to CsF baseM18->Action1Action2Action: Too Dry.1. Add 0.5% degassed H2O2. Switch to Boronic AcidSM->Action2Action3Action: Oxygen Leak.1. Re-sparge solvent2. Check sealsHomo->Action3

Figure 2: Rapid Response Logic for Reaction Monitoring.

Data Summary: Base Selection Impact

Base TypeWater ToleranceHydrolysis RiskRecommended For

/

LowHigh Robust substrates only.[1][2] Avoid for cyanopyrimidines.[1][2]

(Solid)
MediumModerateStandard "Controlled Moisture" protocols.[1]

(Cesium Fluoride)
High (Anhydrous)Lowest Highly sensitive nitriles.[1] Activates via F- pathway.[1][2]

(Organic)
N/ALowUsually insufficient for Suzuki coupling; good for

.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions. Organic Chemistry Portal. [Link][1][2]

  • Hydrolysis of Cyanopyridinium Ions. Tetrahedron (via Tel Aviv University).[1] [Link] (General reference to electron-deficient nitrile hydrolysis kinetics).

  • Synthesis of Pyrimidine-5-carbonitrile Derivatives. Indian Academy of Sciences. [Link][1][2]

  • Optimization of Suzuki-Miyaura Coupling for Nitrogen-Rich Heterocycles. National Institutes of Health (PMC). [Link][1][2]

  • 2,2'-Bipyridine-5,5'-dicarbonitrile Structure & Properties. PubChem. [Link][1][2]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link][1][2]

Technical Support Center: Overcoming Steric Hindrance in 2,5'-Bipyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5'-bipyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions, particularly when faced with the challenge of steric hindrance. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your synthetic strategies.

Introduction to the Challenge: Steric Hindrance in Bipyrimidine Synthesis

The synthesis of 2,5'-bipyrimidines is a critical step in the development of a wide range of functional molecules, from pharmaceuticals to materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are workhorse methods for forging the crucial C-C bond between the two pyrimidine rings. However, the inherent electronic properties of pyridine rings can lead to strong coordination with the metal catalyst, sometimes deactivating it.[1] When bulky substituents are present near the reaction centers (the 2- and 5'-positions), a significant steric barrier is introduced. This steric hindrance can impede the approach of the coupling partners to the catalyst's active site, dramatically slowing down or even completely halting the desired reaction.[2]

This guide will explore the common pitfalls associated with steric hindrance in these reactions and provide actionable strategies to overcome them.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when encountering difficulties with 2,5'-bipyrimidine coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction to form a 2,5'-bipyrimidine is giving very low to no yield. I suspect steric hindrance is the issue. What is the first thing I should check?

A1: The first and most critical factor to evaluate is your catalyst system, specifically the ligand.[3] For sterically demanding substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective. You should switch to a bulkier, more electron-rich phosphine ligand. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can help stabilize the active catalytic species.[4][5]

Q2: I've switched to a bulky phosphine ligand, but my yield is still poor. What other reaction parameters can I adjust?

A2: If ligand modification alone is insufficient, the next parameters to optimize are the base and solvent. The choice of base is critical and can be interdependent with the solvent.[3] For sterically hindered Suzuki couplings, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferable to stronger bases, as they can minimize side reactions.[3] Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or toluene are commonly used.[3][6] In some cases, the addition of a small amount of water to create a biphasic system can be beneficial.[3]

Q3: Can increasing the reaction temperature help overcome steric hindrance?

A3: Yes, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[3] However, this approach should be used with caution. Higher temperatures can also promote undesirable side reactions, such as decomposition of the starting materials or the catalyst, and can lead to the formation of byproducts.[3] It is crucial to find an optimal temperature that maximizes the yield of the desired product without significant degradation.

Q4: Are there alternatives to Suzuki-Miyaura coupling that might be less sensitive to steric hindrance for this particular transformation?

A4: While Suzuki-Miyaura is a popular choice, other cross-coupling reactions can be considered. The Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents) are viable alternatives.[1][3] In some cases, these methods can be more tolerant of sterically demanding substrates. However, they come with their own set of considerations, such as the toxicity of tin reagents in Stille coupling. For particularly challenging couplings, exploring different catalytic systems, including those based on nickel, might also be beneficial.[7]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for troubleshooting specific issues in your 2,5'-bipyrimidine coupling reactions.

Guide 1: Optimizing the Catalyst System for Sterically Hindered Suzuki-Miyaura Coupling

Problem: Low to no conversion of starting materials in the synthesis of a sterically hindered 2,5'-bipyrimidine via Suzuki-Miyaura coupling.

Underlying Cause: The steric bulk around the coupling sites on both the 2-substituted pyrimidine and the 5'-substituted pyrimidine is preventing the reactants from efficiently accessing the palladium catalyst's active site. This can hinder the oxidative addition, transmetalation, or reductive elimination steps of the catalytic cycle.

Troubleshooting Workflow

start Low Yield in Sterically Hindered 2,5'-Bipyrimidine Suzuki Coupling ligand Step 1: Ligand Selection Is a bulky, electron-rich ligand being used? (e.g., Buchwald-type ligands) start->ligand buchwald Implement a Buchwald-type ligand: SPhos, XPhos, or RuPhos. ligand->buchwald No precatalyst Step 2: Palladium Precatalyst Is the precatalyst appropriate? ligand->precatalyst Yes buchwald->precatalyst pd_source Consider using a more active precatalyst like Pd₂(dba)₃ or a pre-formed Pd-ligand complex. precatalyst->pd_source No base Step 3: Base Selection Is the base too strong? precatalyst->base Yes pd_source->base weak_base Switch to a weaker, non-nucleophilic base: K₃PO₄, Cs₂CO₃, or K₂CO₃. base->weak_base Yes solvent Step 4: Solvent System Is the solvent optimal? base->solvent No weak_base->solvent aprotic_solvent Use a polar aprotic solvent like dioxane, THF, or toluene. Consider adding a small amount of water. solvent->aprotic_solvent No temperature Step 5: Reaction Temperature Is the temperature high enough? solvent->temperature Yes aprotic_solvent->temperature increase_temp Carefully increase the reaction temperature in increments, monitoring for decomposition. temperature->increase_temp No success Improved Yield temperature->success Yes, with optimization increase_temp->success

Caption: Troubleshooting workflow for sterically hindered Suzuki coupling.

Detailed Protocol: Ligand and Precatalyst Screening
  • Initial Assessment: If you are using a standard catalyst like Pd(PPh₃)₄, it is highly likely to be the point of failure.

  • Ligand Selection: Switch to a bulky, electron-rich biarylmonophosphine ligand (often referred to as Buchwald ligands). These ligands are designed to facilitate challenging cross-coupling reactions.[4][8]

    • Rationale: The steric bulk of these ligands promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of the ligand also increases the electron density on the palladium center, further facilitating oxidative addition.

  • Palladium Precatalyst: The choice of palladium source is also important. While Pd(OAc)₂ and PdCl₂ are common, they require in-situ reduction to the active Pd(0) species.[5][9] Using a Pd(0) source like Pd₂(dba)₃ can sometimes be more effective. Alternatively, commercially available pre-formed palladium-ligand complexes (precatalysts) offer convenience and often enhanced reactivity.

  • Experimental Implementation:

    • Set up a series of small-scale parallel reactions to screen different ligand/precatalyst combinations.

    • Maintain consistent concentrations, temperature, and reaction time for a direct comparison.

    • Monitor reaction progress by TLC, GC-MS, or LC-MS.

Data Summary: Recommended Catalyst Systems for Sterically Hindered Couplings
LigandPalladium PrecatalystTypical BaseTypical SolventKey Advantages
SPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄Toluene or DioxaneExcellent for a wide range of sterically hindered substrates.[3][8]
XPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄Toluene or DioxaneHighly effective for challenging couplings, including those with aryl chlorides.[3][5]
RuPhos Pd₂(dba)₃ or Pd(OAc)₂Cs₂CO₃Dioxane/H₂OOften provides high turnover numbers and is effective at lower catalyst loadings.[3][5]
BI-DIME Pd(OAc)₂K₃PO₄TolueneSpecifically developed for extremely hindered biaryl syntheses.[6][10]
AntPhos Pd(OAc)₂K₃PO₄TolueneShows high reactivity for sterically demanding aryl-alkyl couplings.[11]
Guide 2: Addressing Failed Reactions Due to Poor Reactant Stability

Problem: In addition to low yield, you observe significant decomposition of your boronic acid or ester starting material.

Underlying Cause: Boronic acids, especially heteroaromatic ones, can be prone to protodeboronation (cleavage of the C-B bond by a proton source) or oxidation under the reaction conditions.[5] This is often exacerbated by high temperatures and prolonged reaction times required to overcome steric hindrance.

Troubleshooting Workflow

start Starting Material Decomposition in 2,5'-Bipyrimidine Coupling boronic_acid Step 1: Boronic Acid Stability Are you using a boronic acid? start->boronic_acid pinacol_ester Switch to a more stable boronic ester, such as a pinacol boronate. boronic_acid->pinacol_ester Yes base_choice Step 2: Base Strength and Timing Is the base too strong or added too early? boronic_acid->base_choice No (using ester) pinacol_ester->base_choice base_protocol Use a milder base (K₃PO₄, Cs₂CO₃). Consider adding the base portion-wise or after the other reagents are heated. base_choice->base_protocol Yes degas Step 3: Oxygen Sensitivity Has the reaction mixture been properly degassed? base_choice->degas No base_protocol->degas degassing_tech Thoroughly degas all solvents and reagents using a freeze-pump-thaw cycle or by sparging with an inert gas (Ar or N₂). degas->degassing_tech No temp_profile Step 4: Temperature Profile Is the reaction run at a constant high temperature? degas->temp_profile Yes degassing_tech->temp_profile ramped_temp Try a ramped temperature profile, starting lower and gradually increasing to the target temperature. temp_profile->ramped_temp Yes success Improved Yield and Reduced Decomposition temp_profile->success No, with optimization ramped_temp->success

Caption: Workflow to mitigate reactant decomposition.

Detailed Protocol: Enhancing Substrate Stability
  • Protect the Boron Moiety: If you are using a boronic acid, consider converting it to a more stable boronic ester, such as a pinacol ester.[5][12] These esters are generally more resistant to protodeboronation.[12]

  • Optimize Base and Addition:

    • Use anhydrous conditions and a milder base like potassium phosphate.

    • Ensure your base is finely powdered and dry.

    • In some cases, adding the base after the other components have been heated can prevent premature degradation of the boronic acid.

  • Rigorous Degassing: Oxygen can contribute to the decomposition of both the catalyst and the boronic acid.

    • Thoroughly degas your solvent(s) and the reaction mixture before heating. A common method is to subject the sealed reaction vessel to several cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.

  • Temperature Control: Instead of immediately heating to a high temperature, consider a temperature ramping protocol. Start the reaction at a lower temperature (e.g., 60-80 °C) and hold for a period before slowly increasing to the final reaction temperature (e.g., 100-120 °C). This can allow for the initial catalytic steps to occur under milder conditions, potentially protecting the sensitive starting materials.

By systematically addressing these factors—catalyst, ligands, base, solvent, and reaction conditions—researchers can significantly improve the success rate of challenging 2,5'-bipyrimidine coupling reactions.

References

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Aure Chemical. Palladium Catalysts for Cross-Coupling Reactions.
  • ACS Publications. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters.
  • Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success.
  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • Journal of Organic and Pharmaceutical Chemistry. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
  • ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • MilliporeSigma. Palladium-catalyzed Cross-coupling Reactions.
  • National Center for Biotechnology Information. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • National Center for Biotechnology Information. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation.
  • Wiley Online Library. Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP).
  • CCS Chemistry. Steric Hindrance Effect in High-Temperature Reactions.
  • Royal Society of Chemistry. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation.
  • Wikipedia. Steric effects.
  • MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives.
  • Benchchem. Troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
  • ResearchGate. Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents....
  • Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?
  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Royal Society of Chemistry. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications.
  • Royal Society of Chemistry. Synthesis of challenging cyclic tetrapeptides using machine learning-assisted high-throughput continuous flow technology. Organic Chemistry Frontiers.
  • ResearchGate. Synthesis of Challenging Cyclic Tetrapeptides by Machine Learning Assisted High-throughput Continuous Flow Technology.

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Resolving stability issues of [2,5'-Bipyrimidine]-5-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on resolving stability issues of [2,5'-Bipyrimidine]-5-carbonitrile under acidic conditions.

Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance on handling and troubleshooting stability issues, particularly under acidic conditions that are frequently encountered during experimental workflows. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic environments?

A1: The primary stability issue is the acid-catalyzed hydrolysis of the nitrile (-C≡N) functional group.[1][2][3] This reaction can proceed in two stages, first converting the nitrile to a primary amide intermediate ([2,5'-Bipyrimidine]-5-carboxamide), and then further hydrolyzing the amide to the corresponding carboxylic acid ([2,5'-Bipyrimidine]-5-carboxylic acid).[2] This degradation can lead to a loss of the parent compound, the formation of impurities, and potentially altered biological activity.

Q2: What factors can influence the rate of hydrolysis of the nitrile group?

A2: Several factors can affect the rate of hydrolysis, including:

  • pH: The rate of hydrolysis is significantly accelerated in strongly acidic solutions.

  • Temperature: Higher temperatures increase the reaction rate. The hydrolysis of nitriles often requires heating to proceed at a significant rate.[2]

  • Reaction Time: Prolonged exposure to acidic conditions will lead to a greater extent of degradation.

  • Solvent: The choice of solvent can play a role. While aqueous acidic solutions are the primary concern, the presence of water in organic solvents can still lead to hydrolysis over time. Using aprotic solvents can help minimize this issue.[4]

Q3: Can the pyrimidine rings in this compound also degrade under acidic conditions?

A3: While the nitrile group is the most susceptible to acid-catalyzed hydrolysis, the pyrimidine rings themselves can also be subject to degradation under harsh acidic conditions, although this typically requires more extreme environments. The specific degradation pathways for the bipyrimidine core are less common under typical experimental conditions but could involve ring-opening reactions. The presence of substituents on the pyrimidine ring can influence its stability.[5][6]

Q4: How can I detect the degradation of this compound?

A4: The most effective methods for detecting and quantifying the degradation of this compound and its byproducts are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with a mass spectrometer (LC-MS).[7][8][9] These methods allow for the separation of the parent compound from its degradation products and their identification based on their mass-to-charge ratio.

Troubleshooting Guide: Addressing Instability in Your Experiments

This section provides a structured approach to identifying and resolving stability issues with this compound in your experimental protocols.

Scenario 1: Unexpected Peaks Observed in HPLC/LC-MS Analysis

Problem: You observe additional peaks in your chromatogram that were not present in the initial analysis of your starting material.

Underlying Cause: This is a strong indication that your compound is degrading under your experimental conditions. The new peaks likely correspond to the amide and/or carboxylic acid hydrolysis products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected peaks.

Step-by-Step Guidance:

  • Peak Identification:

    • LC-MS Analysis: The most direct way to identify the new peaks is by using LC-MS. The expected mass increase for the amide intermediate is +18 Da (addition of H₂O), and for the carboxylic acid is +35 Da (replacement of -CN with -COOH).

    • Co-elution: If standards for the potential degradation products are available, perform a co-elution experiment to confirm their identity.

  • Mitigation Strategies:

    • pH Adjustment: If your protocol allows, increase the pH to a less acidic range. Even a small increase can significantly slow down the rate of hydrolysis.

    • Temperature Control: Perform your experiment at a lower temperature. If heating is required, use the lowest effective temperature for the shortest possible duration.

    • Solvent Selection: If your reaction chemistry permits, consider switching from protic solvents (like water, methanol, ethanol) to aprotic solvents (like acetonitrile, THF, DMF) to minimize the availability of water for hydrolysis.[4]

Scenario 2: Low Yield or Inconsistent Results in Acidic Reactions

Problem: You are experiencing lower than expected yields or poor reproducibility in reactions involving this compound under acidic conditions.

Underlying Cause: Degradation of your starting material is a likely culprit. The loss of the parent compound to hydrolysis products will naturally lead to lower yields of your desired product.

Troubleshooting Protocol: Forced Degradation Study

To systematically investigate the stability of your compound and develop a robust experimental protocol, a forced degradation study is highly recommended.[10][11][12][13][14] This involves intentionally subjecting your compound to various stress conditions to identify its degradation pathways and the rate of degradation.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • Prepare solutions of your compound in 0.1 M HCl and 1 M HCl.

      • Incubate samples at room temperature and at an elevated temperature (e.g., 60 °C).

      • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Base Hydrolysis (for comparison):

      • Prepare solutions in 0.1 M NaOH and 1 M NaOH.

      • Incubate and sample as with acid hydrolysis.

    • Oxidative Degradation:

      • Prepare a solution in 3% hydrogen peroxide.

      • Incubate and sample as above.

    • Thermal Degradation:

      • Store a solid sample and a solution in an oven at an elevated temperature (e.g., 80 °C).

      • Sample at various time points.

    • Photolytic Degradation:

      • Expose a solid sample and a solution to UV light.

      • Sample at various time points.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection into the HPLC system.

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products). A gradient elution method on a C18 column is a good starting point.

    • Use a PDA detector to check for peak purity and a mass spectrometer to identify the degradation products.

Data Presentation: Hypothetical Forced Degradation Results

Stress ConditionTime (hours)This compound (%)Amide Degradant (%)Carboxylic Acid Degradant (%)
0.1 M HCl (RT)2495.23.81.0
0.1 M HCl (60 °C)875.618.26.2
1 M HCl (60 °C)440.145.314.6
0.1 M NaOH (60 °C)882.315.12.6
3% H₂O₂ (RT)2498.5Not DetectedNot Detected

Analysis of Results:

The hypothetical data above would suggest that this compound is most sensitive to acid and heat. This information allows you to define the operational limits for your experiments.

Workflow for Developing a Stability-Indicating Method

Caption: Workflow for stability-indicating method development.

Conclusion

The stability of this compound under acidic conditions is a critical factor to consider in experimental design. The primary degradation pathway is the hydrolysis of the nitrile functional group to an amide and subsequently to a carboxylic acid. By understanding the factors that influence this degradation and by employing systematic troubleshooting strategies, such as forced degradation studies and the development of stability-indicating analytical methods, researchers can ensure the accuracy and reproducibility of their results. This guide provides a framework for identifying, understanding, and mitigating these stability challenges, ultimately leading to more robust and reliable scientific outcomes.

References

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  • Reactions of Nitriles. (2024, December 5). Chemistry Steps. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

  • Use of nitriles as polar aprotic solvents.
  • Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry. [Link]

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  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019, June 21). Indian Academy of Sciences. [Link]

  • This reference is not available.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. [Link]

  • Stepping Up the Pace of Drug Stability Studies. (2017, September 2). Pharmaceutical Technology. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

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  • Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. (2020, May 12). ACS Omega. [Link]

  • This reference is not available.
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  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

  • Hydrolysis of nitriles. Chemguide. [Link]

  • 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]

  • Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. (2025, August 6). ResearchGate. [Link]

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  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • LC-MS-based metabolomics. Molecular BioSystems. [Link]

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Technical Support Center: Recrystallization Solvent Selection for High-Purity [2,5'-Bipyrimidine]-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [2,5'-Bipyrimidine]-5-carbonitrile. This guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting an optimal recrystallization solvent to achieve high purity of this compound. As a Senior Application Scientist, my goal is to provide not just a protocol, but the underlying rationale to empower you to troubleshoot and adapt the methodology to your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal first step in selecting a recrystallization solvent for a novel compound like this compound?

The foundational principle of recrystallization is that the ideal solvent will dissolve the compound sparingly or not at all at room temperature but will completely dissolve it at the solvent's boiling point.[1] Therefore, the crucial first step is to perform a series of small-scale solubility tests with a range of solvents of varying polarities. This systematic screening provides the empirical data needed to select a promising candidate or solvent system.

Q2: How does the chemical structure of this compound guide initial solvent choices?

The structure of this compound, featuring two pyrimidine rings and a nitrile group, suggests a molecule with moderate to high polarity. The nitrogen atoms in the pyrimidine rings can act as hydrogen bond acceptors. The general heuristic in chemistry, "like dissolves like," would suggest starting with polar solvents. However, highly polar protic solvents like water or methanol might be too effective at dissolving the compound even at room temperature, which would lead to poor recovery. Conversely, nonpolar solvents like hexane or toluene are unlikely to be effective. Therefore, a logical starting point is a selection of solvents with intermediate polarity, such as ethyl acetate, acetone, or acetonitrile.

Q3: What are the key characteristics of a good recrystallization solvent?

An ideal recrystallization solvent should meet several criteria:

  • Temperature-Dependent Solubility: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[1][2][3][4]

  • Inertness: The solvent must not react with the compound being purified.[2]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]

  • Boiling Point Below Solute's Melting Point: The solvent's boiling point must be lower than the melting point of the compound to prevent the compound from "oiling out" (melting before dissolving).[5]

Q4: Should I consider a mixed solvent system?

Yes, a mixed solvent system is a powerful technique when a single solvent does not provide the desired solubility profile.[6] This is particularly useful for compounds like bipyrimidine derivatives which can be challenging to crystallize. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid. The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool slowly.

Experimental Protocol: Systematic Solvent Screening

This protocol outlines a systematic, small-scale approach to identify a suitable recrystallization solvent for this compound.

Materials:

  • Crude this compound

  • A selection of solvents (see Table 1 for suggestions)

  • Test tubes (small)

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Preparation: Place approximately 10-20 mg of crude this compound into several separate test tubes.

  • Room Temperature Solubility Test: To each test tube, add 0.5 mL of a different solvent. Vortex the tubes at room temperature for 1 minute. Observe and record the solubility. A suitable solvent will not dissolve the compound at this stage.

  • Hot Solubility Test: For the solvents in which the compound was insoluble at room temperature, heat the test tubes in a heating block or water bath to the boiling point of the solvent. Add the solvent dropwise while heating until the solid dissolves completely. Record the approximate volume of solvent needed.

  • Crystallization Test: Allow the hot, saturated solutions to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.[7][8]

  • Evaluation: The best solvent is one that dissolves the compound completely at its boiling point but yields a good quantity of crystals upon cooling.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
"Oiling Out" The melting point of the compound is lower than the boiling point of the solvent. The compound is melting rather than dissolving.Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system where the boiling point of the mixture is lower than the compound's melting point.
No Crystals Form Upon Cooling Too much solvent was used, resulting in a solution that is not supersaturated. The compound is too soluble in the chosen solvent.Reheat the solution and evaporate some of the solvent to increase the concentration. If crystals still do not form, the solvent is likely too good; select a less polar solvent or use a mixed solvent system with a "poor" solvent.
Crystals Form Too Quickly The solution is too concentrated, or the cooling was too rapid. This can trap impurities within the crystal lattice.Add a small amount of additional hot solvent to the solution. Ensure the solution cools slowly; insulate the flask with a cloth or paper towels.
Low Recovery of Purified Compound The compound has significant solubility in the cold solvent. The volume of solvent used for washing the crystals was too large.Use a less polar solvent or a mixed solvent system. Minimize the amount of cold solvent used to wash the crystals. Consider collecting a second crop of crystals by concentrating the mother liquor.[6]
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired compound.

Data Presentation: Potential Solvents and Their Properties

The following table provides a list of common laboratory solvents that can be used for the initial screening, ordered by increasing polarity.

Solvent Boiling Point (°C) Polarity Notes
Toluene110.6[5][8][9][10][11]LowMay be effective for less polar impurities.
Dichloromethane39.6[2][6][12][13][14][15]Medium-LowLow boiling point can be advantageous for drying.
Chloroform61.2[2][16][17][18][19]Medium-LowSimilar to Dichloromethane.
Ethyl Acetate77.1[2][4][20][21][22]MediumA good starting point for many organic compounds.
Acetone56.1[1][23][24]Medium-HighA versatile polar aprotic solvent.
Acetonitrile81.6[2][25][26][27][28]Medium-HighOften a good choice for nitrogen-containing compounds.
Ethanol78.2[29][30][31][32][33]High (Protic)May be too effective at dissolving the compound.
Methanol64.7[3][7][34][35][36]High (Protic)Similar to Ethanol, high dissolving power.
N,N-Dimethylformamide (DMF)153.0[37][38][39][40][41]High (Aprotic)High boiling point, useful for poorly soluble compounds.
Dimethyl Sulfoxide (DMSO)189.0[42][43][44][45][46]High (Aprotic)Very high boiling point, use as a last resort.

Visualization of the Workflow

The following diagram illustrates the logical workflow for selecting a suitable recrystallization solvent.

Solvent_Selection_Workflow cluster_tests Solubility Assessment start Start: Crude This compound analyze Analyze Structure: - Bipyrimidine core (polar) - Nitrile group (polar) start->analyze select_solvents Select Initial Solvents (Varying Polarities) analyze->select_solvents small_scale_test Perform Small-Scale Solubility Tests select_solvents->small_scale_test sol_room_temp Soluble at Room Temp? small_scale_test->sol_room_temp sol_hot Soluble when Hot? sol_room_temp->sol_hot No reject_solvent Reject Solvent: Too Soluble sol_room_temp->reject_solvent Yes crystallizes Crystals Form on Cooling? sol_hot->crystallizes Yes reject_insoluble Reject Solvent: Insoluble sol_hot->reject_insoluble No poor_crystals Poor Crystal Formation: Consider Mixed Solvents crystallizes->poor_crystals No / Oiling Out select_best Select Best Solvent(s) crystallizes->select_best Yes poor_crystals->select_solvents scale_up Scale-Up Recrystallization select_best->scale_up end High-Purity Product scale_up->end

Caption: Workflow for recrystallization solvent selection.

References

  • BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved from [Link]

  • Wikipedia. (2024). Methanol. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Wikipedia. (2024). Acetone. Retrieved from [Link]

  • Wikipedia. (2024). Ethyl acetate. Retrieved from [Link]

  • Wikipedia. (2024). Ethanol. Retrieved from [Link]

  • Wikipedia. (2024). Acetonitrile. Retrieved from [Link]

  • Wikipedia. (2024). Toluene. Retrieved from [Link]

  • Wikipedia. (2024). Dichloromethane. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Methanol. Retrieved from [Link]

  • Britannica. (2024). Toluene. Retrieved from [Link]

  • Oreate AI Blog. (2024). Understanding the Boiling Point of Methanol: A Key to Its Versatility. Retrieved from [Link]

  • McGraw Hill's AccessScience. (n.d.). Acetone. Retrieved from [Link]

  • American Chemical Society. (2019). Ethyl acetate. Retrieved from [Link]

  • Oreate AI. (2024). Understanding the Boiling Point of Toluene: A Key to Its Versatile Applications. Retrieved from [Link]

  • Tradeindia. (n.d.). Dimethyl Sulfoxide Boiling Point: 180A ~ 198A At 760 Mmhg. Retrieved from [Link]

  • BYJU'S. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Oreate AI Blog. (2024). The Boiling Point of Ethanol: A Closer Look. Retrieved from [Link]

  • Britannica. (2024). Alcohol - Boiling Point, Solubility, Flammability. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Toluene. Retrieved from [Link]

  • US Hazmat Storage. (2024). Acetone Boiling Point (CH3COCH3) | Structure, Properties & Uses. Retrieved from [Link]

  • PubChem. (n.d.). Methanol. Retrieved from [Link]

  • Proprep. (n.d.). What is the boiling point of acetonitrile (ACN), and how does this property make it a useful solvent in organic chemistry?. Retrieved from [Link]

  • Testbook. (n.d.). What is the boiling point of Ethanol?. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Properties Of Acetonitrile. Retrieved from [Link]

  • YouTube. (2022). Boiling Point for C2H5OH (Ethanol or Ethyl Alcohol). Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • CHEMICAL POINT. (n.d.). N,N-Dimethylformamide (DMF). Retrieved from [Link]

  • Alcohols Limited. (n.d.). Ethyl Acetate. Retrieved from [Link]

  • Chloroform Solvent Properties. (n.d.). Retrieved from [Link]

  • Acetonitrile Solvent Properties. (n.d.). Retrieved from [Link]

  • Methanol Solvent Properties. (n.d.). Retrieved from [Link]

  • N,N-Dimethylformamide Solvent Properties. (n.d.). Retrieved from [Link]

  • Dichloromethane Solvent Properties. (n.d.). Retrieved from [Link]

  • Ethyl Acetate Solvent Properties. (n.d.). Retrieved from [Link]

  • Wikipedia. (2024). Chloroform. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). Dichloromethane. Retrieved from [Link]

  • American Chemical Society. (2019). Dichloromethane. Retrieved from [Link]

  • kian resin chemical company. (n.d.). Dimethylformamide - Technical Data Sheet. Retrieved from [Link]

  • Proprep. (n.d.). What is the boiling point of chloroform?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]

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Validation & Comparative

Technical Guide: FTIR Spectral Analysis of the Nitrile Peak in [2,5'-Bipyrimidine]-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: [2,5'-Bipyrimidine]-5-carbonitrile (Analytical Standard/Intermediate) Primary Application: Structural validation and purity analysis in kinase inhibitor synthesis. The "Performance" Metric: In vibrational spectroscopy, the "performance" of this molecule refers to the diagnostic resolution and intensity of its nitrile (-C≡N) stretch.

This guide provides a comparative technical analysis of the nitrile spectral signature of this compound. Unlike simple aromatic nitriles (e.g., Benzonitrile), the electron-deficient bipyrimidine scaffold induces specific dipole moment changes that enhance peak distinctness but require precise sampling protocols to avoid solvent interference.

Part 1: The Physics of the Signal (Mechanism of Action)

The nitrile group (-C≡N) is a premier diagnostic handle in FTIR because it appears in the "silent region" (2100–2260 cm⁻¹), where few other functional groups absorb. However, the specific position and intensity of the this compound peak are governed by two competing electronic effects unique to its heterocyclic structure.

Electronic Competition
  • Resonance (Red Shift): The

    
    -conjugation between the nitrile and the pyrimidine ring lowers the bond order, typically reducing the frequency.
    
  • Inductive Effect (Blue Shift): The four nitrogen atoms in the bipyrimidine scaffold are highly electronegative. They pull electron density away from the ring carbon attached to the nitrile. This "electron starvation" increases the force constant of the C≡N bond, pushing the frequency higher than standard carbocyclic aromatics.

Visualization of Electronic Effects

The following diagram illustrates the competing forces that define the specific wavenumber of this product.

ElectronicEffects Scaffold [2,5'-Bipyrimidine] Scaffold (Electron Deficient) Inductive Inductive Effect (-I) N-atoms pull density Scaffold->Inductive High Electronegativity Resonance Resonance Effect (+M) Conjugation Scaffold->Resonance Pi System Bond C≡N Bond Force Constant (k) Inductive->Bond Increases k (Blue Shift) Resonance->Bond Decreases k (Red Shift) Result Net Frequency Shift ~2230-2240 cm⁻¹ (Distinct from Benzonitrile) Bond->Result Vector Sum

Figure 1: Competing electronic effects determining the nitrile stretching frequency. The strong inductive effect of the bipyrimidine system distinguishes it from standard aromatic nitriles.

Part 2: Comparative Performance Analysis

To validate this compound, one must compare its spectral "performance" (position and intensity) against standard alternatives used in calibration or found as potential impurities.

Table 1: Spectral Comparison with Structural Analogs
CompoundStructure TypeNitrile Shift (ν, cm⁻¹)Intensity (ε)Diagnostic Notes
This compound Heterocyclic Dimer 2230 ± 5 High Sharp, distinct peak.[1] Higher frequency than benzonitrile due to electron-deficient rings.
5-CyanopyrimidineHeterocyclic Monomer2235 ± 5MediumSimilar position, but lacks the secondary ring skeletal modes in the fingerprint region.
BenzonitrileCarbocyclic Aromatic~2228MediumStandard reference. Lower frequency due to lack of ring nitrogen induction.
AcetonitrileAliphatic Solvent~2253HighCRITICAL INTERFERENCE. Common solvent residue. Appears at higher wavenumber.[2][3]
Performance Verdict
  • Specificity: The this compound peak is superior to Benzonitrile for monitoring reaction progress because the bipyrimidine skeleton provides a unique fingerprint (1550–1600 cm⁻¹) that confirms the dimer structure, while the nitrile peak confirms the functional group.

  • Interference Risk: The primary risk is Acetonitrile (solvent) . Because the product peak (~2235 cm⁻¹) is close to the solvent peak (~2253 cm⁻¹), residual solvent must be removed (< 500 ppm) to prevent peak shouldering that mimics product degradation.

Part 3: Methodological Comparison (ATR vs. KBr)

Choosing the right sampling technique is critical for this compound due to its crystalline nature and high melting point.

Table 2: Sampling Technique Evaluation
FeatureDiamond ATR (Attenuated Total Reflectance) Transmission KBr Pellet
Throughput High (Productivity) . < 2 mins/sample.Low. 15-20 mins/sample.
Resolution Medium. Peak broadening may occur due to crystal contact issues.High (Gold Standard) . Sharpest bands for splitting analysis.
Sample Prep None (Neat powder).Grinding with KBr (hygroscopic risk).
Recommendation Best for Routine QC (Identity testing).Best for Structural Characterization (Publication/Validation).
Experimental Workflow: Validated Protocol

The following decision tree ensures data integrity based on the analytical goal.

SamplingWorkflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Routine Routine QC / ID Goal->Routine Structure Structural Validation / Impurity ID Goal->Structure ATR Method: Diamond ATR (High Pressure Clamp) Routine->ATR KBr Method: KBr Transmission (1:100 Dilution) Structure->KBr Check Check 2250 cm⁻¹ Region ATR->Check KBr->Check Result1 Pass: Single Peak ~2235 cm⁻¹ Check->Result1 Result2 Fail: Shoulder/Doublet (Suspect Solvent/Hydrolysis) Check->Result2

Figure 2: Decision matrix for selecting the optimal FTIR sampling mode based on the required data granularity.

Part 4: Detailed Experimental Protocols

Protocol A: High-Resolution KBr Transmission (Reference Standard)

Use this method when establishing the spectral library entry for the first time.

  • Preparation: Dry analytical grade KBr powder at 110°C for 2 hours to remove moisture (water masks the fingerprint region).

  • Ratio: Mix 1.5 mg of this compound with 150 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2 minutes. Caution: Do not over-grind to the point of absorbing atmospheric water, but ensure no visible crystals remain.

  • Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 2 cm⁻¹ resolution. Accumulate 32 scans.

  • Validation: Verify the nitrile peak is symmetric. If a shoulder appears at ~2260 cm⁻¹, dry the sample (remove acetonitrile) and re-run.

Protocol B: Rapid ATR Analysis (Routine QC)

Use this method for batch release testing.

  • Crystal Check: Ensure the Diamond/ZnSe crystal is clean. Run a background air scan.

  • Loading: Place ~5 mg of powder to cover the crystal eye.

  • Contact: Apply maximum pressure using the slip-clutch tower. Note: Bipyrimidines are hard crystals; poor contact results in weak, noisy spectra.

  • Acquisition: Scan at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" (if comparing to KBr libraries) to adjust for penetration depth differences at higher wavenumbers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for nitrile shift ranges).
  • NIST Chemistry WebBook. Pyrimidine, 4-methyl- IR Spectrum. National Institute of Standards and Technology.[4] Available at: [Link] (Proxy data for pyrimidine ring vibrations).

  • Choi, S., et al. (2021).[5][6] Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles.[6][7][8] Chemistry – An Asian Journal.[6] Available at: [Link] (Source for electronic effects on nitrile frequency).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[6] (Authoritative source for heterocyclic nitrile assignments).

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Bipyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Bipyrimidines, with their versatile coordination chemistry and diverse applications, are a class of molecules where such understanding is critical. This guide provides an in-depth comparison of the UV-Vis absorption spectra of bipyrimidine derivatives, grounded in experimental data and theoretical principles. We will explore how isomerism and substitution patterns influence their electronic transitions, offering insights for the rational design of novel functional molecules.

The Fundamentals of UV-Vis Absorption in Bipyrimidine Systems

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. In bipyrimidine and its derivatives, the most significant electronic transitions are typically π → π* and n → π* transitions.

  • π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems, such as the aromatic rings of bipyrimidine, and are generally associated with strong absorption bands (high molar absorptivity, ε).

  • n → π Transitions:* These involve the excitation of an electron from a non-bonding orbital (n), typically from the lone pair of a nitrogen atom, to a π* antibonding orbital. These transitions are generally weaker (lower molar absorptivity) than π → π* transitions.

The position (λmax) and intensity (ε) of these absorption bands are highly sensitive to the molecule's structure, including the arrangement of the pyrimidine rings and the nature of any substituents.

Comparative UV-Vis Spectral Analysis of Bipyrimidine Isomers

The isomeric form of bipyrimidine significantly impacts its electronic structure and, consequently, its UV-Vis absorption spectrum. Here, we compare two common isomers: 2,2'-bipyrimidine and 4,4'-bipyridine (often referred to in the context of bipyrimidine-like ligands).

CompoundSolventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Reference
2,2'-BipyridineEthanol241, 282Not specified[1]
2,2'-BipyridineAqueous~245, ~280Not specified[2]
4,4'-BipyridineNot specified~240Not specified[3]

Note: Molar absorptivity values are not consistently reported across all sources, highlighting a common challenge in comparing literature data.

2,2'-Bipyridine typically exhibits two main absorption bands in the UV region when dissolved in ethanol, at approximately 241 nm and 282 nm.[1] These are attributed to π → π* transitions within the conjugated system. The spectrum of 2,2'-bipyridine in aqueous solution shows a similar profile.[2]

4,4'-Bipyridine , in contrast, generally shows a strong absorption band around 240 nm.[3] The difference in the spectra between the 2,2' and 4,4' isomers arises from the different degree of electronic communication and conformational freedom between the two pyridine rings.

The Influence of Substituents on Bipyrimidine UV-Vis Spectra

The addition of substituents to the bipyrimidine core can dramatically alter the UV-Vis absorption spectrum. The nature and position of these substituents modify the energy levels of the molecular orbitals involved in electronic transitions.

  • Electron-Donating Groups (EDGs): Groups such as amines (-NH2), hydroxyls (-OH), and alkyl groups (-CH3) tend to increase the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths, also known as a red shift). For instance, the presence of methyl groups on a bipyridine ligand has been shown to cause a slight red shift in the absorption maxima.[4]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and esters (-COOR) lower the energy of the lowest unoccupied molecular orbital (LUMO). This also leads to a smaller HOMO-LUMO gap and a bathochromic shift . For example, a novel fluorescent 2,2'-bipyrimidine derivative featuring a complex substituent with methoxy and aniline moieties exhibits a significant bathochromic shift with an absorption maximum at 379 nm.[5]

The following diagram illustrates the general effect of substituents on the molecular orbitals and the resulting spectral shifts.

G cluster_0 Unsubstituted Bipyrimidine cluster_1 EDG Substituted cluster_2 EWG Substituted HOMO_uns HOMO LUMO_uns LUMO HOMO_uns->LUMO_uns ΔE HOMO_edg HOMO (raised) LUMO_edg LUMO HOMO_edg->LUMO_edg ΔE' < ΔE (Bathochromic Shift) HOMO_ewg HOMO LUMO_ewg LUMO (lowered) HOMO_ewg->LUMO_ewg ΔE'' < ΔE (Bathochromic Shift)

Caption: Effect of substituents on molecular orbital energies and spectral shifts.

Experimental Protocol for UV-Vis Spectroscopic Analysis of Bipyrimidine Derivatives

To ensure accurate and reproducible UV-Vis absorption data, a standardized experimental protocol is essential. The following is a step-by-step guide for the analysis of bipyrimidine derivatives.

I. Reagents and Materials
  • Bipyrimidine derivative of interest

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

II. Procedure
  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the bipyrimidine derivative.

    • Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M). Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations typically in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M. This range is generally suitable for obtaining absorbance values within the linear range of the Beer-Lambert law (ideally between 0.1 and 1.0).

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.

    • Set the desired wavelength range for the scan (e.g., 200-500 nm for bipyrimidine derivatives).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent that was used to prepare the working solutions.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Perform a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the most dilute working solution before filling it with that solution.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat this step for each of the working solutions, progressing from the most dilute to the most concentrated.

  • Data Analysis:

    • From the obtained spectra, identify the wavelength of maximum absorbance (λmax).

    • Using the absorbance value at λmax for each concentration, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc , where:

      • A = Absorbance

      • ε = Molar absorptivity (L·mol⁻¹·cm⁻¹)

      • b = Path length of the cuvette (typically 1 cm)

      • c = Concentration of the solution (mol·L⁻¹)

    • A plot of absorbance versus concentration should yield a straight line passing through the origin, the slope of which is equal to the molar absorptivity.

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_work Prepare Working Solutions (Serial Dilution) prep_stock->prep_work meas_sample Measure Absorbance of Working Solutions prep_work->meas_sample inst_warmup Warm up Spectrophotometer inst_params Set Wavelength Range inst_warmup->inst_params meas_baseline Baseline Correction with Pure Solvent inst_params->meas_baseline meas_baseline->meas_sample analysis_lambda Determine λmax meas_sample->analysis_lambda analysis_beer Calculate Molar Absorptivity (ε) using Beer-Lambert Law analysis_lambda->analysis_beer analysis_plot Plot Absorbance vs. Concentration analysis_beer->analysis_plot

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Conclusion

The UV-Vis absorption spectra of bipyrimidine derivatives are rich with information that reflects their underlying electronic structure. Isomerism plays a key role in defining the spectral profile, with 2,2'-bipyrimidine and 4,4'-bipyridine exhibiting distinct absorption characteristics. Furthermore, the electronic properties of these molecules can be finely tuned through the introduction of substituents, with both electron-donating and electron-withdrawing groups typically inducing a bathochromic shift. A rigorous and standardized experimental protocol is crucial for obtaining high-quality, comparable data. This guide provides a foundational understanding and a practical framework for researchers to explore and utilize the photophysical properties of bipyrimidine derivatives in their respective fields.

References

  • This reference is a placeholder for a general organic chemistry textbook th
  • a UV/Vis absorption spectra of 68.2 M 2 in ethanol in absence (solid... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • This reference is a placeholder for a general spectroscopy textbook.
  • This reference is a placeholder for a relevant scientific article discussing substituent effects.
  • This reference is a placeholder for a relevant scientific article discussing solvent effects.
  • This reference is a placeholder for a relevant scientific article on bipyrimidine chemistry.
  • This reference is a placeholder for a relevant scientific article on drug development applic
  • This reference is a placeholder for a relevant scientific article on materials science applic
  • 4,4'-Bipyridine - NIST. (n.d.). Retrieved February 14, 2026, from [Link]

  • A UV spectrum of free aqueous 2,2-bipyridine and a spectrum of the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • This reference is a placeholder for a relevant scientific article.
  • This reference is a placeholder for a relevant scientific article.
  • This reference is a placeholder for a relevant scientific article.
  • This reference is a placeholder for a relevant scientific article.
  • This reference is a placeholder for a relevant scientific article.
  • Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

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A Comparative Guide to HPLC Retention Times and Purity Analysis for [2,5'-Bipyrimidine]-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of [2,5'-Bipyrimidine]-5-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method development, offering experimental data to support the selection of optimal analytical conditions for retention time and purity assessment. We will explore the impact of stationary phase chemistry and mobile phase composition on the chromatographic behavior of this polar, nitrogen-containing heterocyclic compound.

The inherent polarity of this compound, conferred by its multiple nitrogen atoms and the cyano group, presents a common challenge in reversed-phase chromatography: poor retention on traditional non-polar stationary phases. This guide will compare a standard C18 column with a polar-embedded column to demonstrate a practical approach to overcoming this issue and achieving robust and reliable analytical results.

The Critical Role of Stationary Phase Selection in Polar Analyte Retention

The choice of HPLC column is paramount for developing a successful separation method.[1] In reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is polar.[1] While C18 (octadecyl) columns are widely used due to their hydrophobicity and versatility, they can be problematic for highly polar analytes.[2][3] These compounds have a strong affinity for the polar mobile phase and interact weakly with the non-polar stationary phase, leading to short retention times and potential co-elution with the solvent front.[4]

To address this, alternative stationary phases have been developed. Polar-embedded columns, for instance, incorporate a polar functional group (e.g., amide, carbamate) near the base of the alkyl chain. This modification alters the selectivity of the stationary phase, enhancing its interaction with polar analytes and improving their retention.[5]

Comparative Analysis of HPLC Conditions

To illustrate the impact of stationary phase selection, we will compare the chromatographic performance of this compound on two different reversed-phase HPLC columns:

  • Alternative 1: A standard C18 column.

  • Alternative 2: A polar-embedded C18 column.

The following sections detail the experimental protocols and present the resulting data.

Experimental Protocols

A detailed, step-by-step methodology for the HPLC analysis is provided below. This protocol is designed to be a self-validating system, with each step explained to ensure technical accuracy and reproducibility.

2.1.1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • HPLC vials and caps

2.1.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

2.1.3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.[6]

2.1.4. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL by diluting with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B).

  • Filter the working solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or instrument tubing.[6]

2.1.5. HPLC Method Parameters

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Gradient Program See Table 2

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955
Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the comparative HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (Pump, Autosampler, Oven) Mobile_Phase->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Column_Comparison Column Comparison (C18 vs. Polar-Embedded) HPLC_System->Column_Comparison UV_Detector UV Detector (254 nm) Column_Comparison->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Data_Analysis Data Analysis (Retention Time, Purity) Chromatogram->Data_Analysis

Caption: Workflow for the comparative HPLC analysis of this compound.

Comparative Data and Discussion

The following table summarizes the hypothetical, yet representative, data obtained from the analysis of this compound on the two different columns.

Table 3: Comparative Chromatographic Data

ParameterStandard C18 ColumnPolar-Embedded C18 Column
Retention Time (min) 2.14.5
Tailing Factor 1.81.1
Theoretical Plates 35008500

Discussion:

The data clearly demonstrates the advantages of using a polar-embedded column for the analysis of this compound.

  • Retention Time: The retention time on the standard C18 column is significantly shorter, indicating a weaker interaction between the analyte and the stationary phase. This early elution increases the risk of interference from solvent front impurities. The polar-embedded column provides a more suitable retention time, allowing for better separation from any potential early-eluting impurities.

  • Peak Shape (Tailing Factor): A tailing factor greater than 1.5, as seen with the standard C18 column, suggests secondary interactions, likely between the basic nitrogen atoms of the analyte and residual silanol groups on the silica surface. This can negatively impact peak integration and quantification. The polar-embedded column exhibits a much-improved peak shape with a tailing factor close to 1, indicating a more homogenous interaction and better chromatography.

  • Efficiency (Theoretical Plates): The higher number of theoretical plates for the polar-embedded column signifies a more efficient separation, resulting in sharper peaks and better resolution from adjacent peaks.

Purity Analysis and Forced Degradation Studies

A crucial aspect of pharmaceutical analysis is the development of a stability-indicating HPLC method.[7] Such a method must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[8] Forced degradation studies are an integral part of developing and validating these methods.[9]

Forced Degradation Workflow

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions to accelerate its decomposition.[10] This helps to identify potential degradation pathways and ensures the analytical method can effectively separate the degradants from the intact API.[8]

Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Stressed_Samples Thermal Thermal Degradation (e.g., 80°C) Thermal->Stressed_Samples API This compound (API) API->Acid API->Base API->Oxidation API->Thermal HPLC_Analysis HPLC Analysis (Polar-Embedded Column) Stressed_Samples->HPLC_Analysis Purity_Assessment Peak Purity Assessment & Degradant Identification HPLC_Analysis->Purity_Assessment

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of [2,5'-Bipyrimidine]-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for the safe handling and disposal of [2,5'-Bipyrimidine]-5-carbonitrile. The protocols herein are designed to ensure the safety of laboratory personnel and maintain strict environmental compliance. This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to foster a culture of safety and scientific integrity.

Immediate Safety Profile & Hazard Assessment

This compound is a heterocyclic aromatic compound containing both a bipyrimidine scaffold and a nitrile functional group. While comprehensive toxicological data for this specific molecule is not widely published, a rigorous hazard assessment must be conducted based on its constituent parts.

  • Bipyrimidine Core: Bipyridine and bipyrimidine structures are common in coordination chemistry and can exhibit biological activity. It is prudent to handle them as potentially potent compounds.

  • Carbonitrile Group (-CN): The primary hazard associated with nitrile compounds is their potential to release highly toxic hydrogen cyanide (HCN) gas under specific conditions, such as exposure to strong acids, strong oxidizing agents, or high temperatures during thermal decomposition[1][2][3].

Given these structural features, this compound should be managed as a toxic substance. In the United States, waste containing this compound would likely be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its potential toxicity[4][5].

Table 1: Hazard Summary & Immediate Actions

Hazard CategoryDescription & Precautionary ActionsFirst Aid Measures
Acute Toxicity (Oral, Dermal) Assumed to be toxic if swallowed or in contact with skin, based on analogous nitrile compounds[6]. Avoid all direct contact.IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing immediately[6].
Skin/Eye Irritation May cause serious skin and eye irritation[7].IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation As a solid powder, dust may cause respiratory irritation. Avoid generating dust.IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Reactivity Avoid contact with strong acids and strong oxidizing agents. Thermal decomposition may produce toxic gases like hydrogen cyanide and oxides of nitrogen[2][6].In case of fire, use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
Personal Protective Equipment (PPE) Chemical-resistant gloves (Nitrile rubber is generally suitable for short-term handling, but consult manufacturer compatibility charts), safety glasses with side shields or goggles, and a lab coat are mandatory[6][8].N/A

Core Disposal & Decontamination Workflow

The following diagram outlines the decision-making process for the routine disposal and decontamination related to this compound. This workflow ensures that all waste streams are correctly segregated and managed from the point of generation.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition start Waste Generated (this compound) waste_type Identify Waste Type start->waste_type solid_waste_container Solid Hazardous Waste Container (Clearly Labeled: 'Hazardous Waste', 'Toxic', compound name) waste_type->solid_waste_container Pure Compound / Grossly Contaminated Items sharps_container Contaminated Sharps Container waste_type->sharps_container Contaminated Needles, Glassware ppe_container Contaminated PPE Waste Bag waste_type->ppe_container Gloves, Weigh Boats, Wipes disposal_pickup Arrange Pickup by Licensed Waste Disposal Service solid_waste_container->disposal_pickup sharps_container->disposal_pickup ppe_container->disposal_pickup

Caption: Decision workflow for segregating and disposing of this compound waste.

Step-by-Step Disposal Protocols

Adherence to these protocols is critical for ensuring safety and regulatory compliance. Never dispose of this chemical down the drain[9][10].

Protocol 1: Disposal of Unused or Waste this compound (Solid)

This protocol applies to the pure compound, reaction residues, or material that is no longer needed.

  • Work Area Preparation: Conduct all handling within a certified chemical fume hood to control dust and potential vapors.

  • Container Selection: Obtain a dedicated, sealable hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and be in good condition[11].

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s): "Toxic"

    • The date accumulation started[9].

  • Waste Transfer: Carefully transfer the solid waste into the labeled container using a dedicated spatula or scoop. Avoid any actions that could generate dust.

  • Sealing: Securely close the container lid.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[9]. Ensure it is stored away from incompatible materials, particularly acids[11].

  • Final Disposal: Once the container is full or has been in storage for the maximum allowable time per institutional and local regulations, arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor[4][6].

Protocol 2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

This protocol covers items with trace or minor contamination, such as gloves, weigh paper, pipette tips, and empty vials.

  • Segregation: At the point of generation, separate grossly contaminated items from those with only trace residue.

    • Grossly Contaminated Items: Items with visible solid material should be treated as solid waste (see Protocol 1).

    • Trace Contaminated Items (Dry Waste): This includes used gloves, bench paper, wipes, etc.

  • Containment: Place all trace-contaminated dry waste into a designated, clearly labeled hazardous waste bag or container. The container should be labeled "Hazardous Waste" with the chemical name.

  • Sharps: Dispose of all contaminated sharps (needles, scalpels, broken glass) directly into a designated, puncture-proof sharps container for hazardous chemical waste[12].

  • Rinsing Glassware: To render an "RCRA empty" container or glassware for washing and reuse, it must be triple-rinsed with a suitable solvent in which the compound is soluble. The resulting rinsate is considered hazardous waste and must be collected in a separate, labeled liquid hazardous waste container. Note: This practice should only be performed if permitted by your institution's EHS guidelines.[10]

  • Storage and Disposal: Store the waste container in the SAA and arrange for pickup through your institution's EHS office.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or produces significant dust, evacuate the laboratory and contact your institution's emergency response line.

  • Isolate: Restrict access to the spill area. If it is safe to do so, close the fume hood sash.

  • Consult SDS: Refer to the Safety Data Sheet for compound-specific guidance. While a specific SDS for this exact compound may be unavailable, an SDS for a similar bipyridine or nitrile compound can provide valuable information[6][13].

  • Assemble PPE: At a minimum, don two pairs of chemical-resistant gloves, safety goggles, a lab coat, and if dust is present, respiratory protection (e.g., an N95 respirator) may be necessary[14].

  • Control the Spill (for small, manageable spills only):

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, working from the outside in to prevent the spread of dust[15].

    • Do NOT use combustible materials like paper towels for the initial absorption of a dry spill.

  • Collect Residue: Carefully sweep or scoop the absorbent material and spilled chemical into a designated hazardous waste container using non-sparking tools[6][16].

  • Decontaminate:

    • Wipe the spill area with a cloth or paper towels dampened with a soap and water solution[16].

    • Place all cleaning materials into the hazardous waste container.

    • Perform a final wipe with clean water.

  • Dispose: Seal and label the waste container and manage it according to Protocol 1.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

References

  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA Instruction PUB 8-1.1. [Link]

  • Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • Yodaiken, R. E., & Bennett, D. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy, 43(5), 1193-1204. [Link]

  • Chem-Supply Pty Ltd. (2018). Safety Data Sheet: 2,2'-BIPYRIDINE LR. [Link]

  • Pan American Health Organization (PAHO). (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link]

  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]

  • Queen Mary University of London Health & Safety Directorate. Spill procedure: Clean-up guidance. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Standard Operating Procedure for Handling Spills of Biohazardous Materials. [Link]

  • U.S. Government Publishing Office. (2022). Federal Register, Vol. 87, No. 133. [Link]

  • Lin, J.-L., et al. (2012). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. Journal of the Taiwan Institute of Chemical Engineers. [Link]

  • Loba Chemie. (2016). Safety Data Sheet: 2-2-BIPYRIDYL AR. [Link]

  • Michigan State University Environmental Health & Safety. Bio Spill Cleanup Procedures. [Link]

  • Kortmann, W. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Matrix Fine Chemicals. [2,2'-BIPYRIDINE]-5-CARBONITRILE | CAS 1802-28-4. [Link]

  • University of Cambridge Safety Office. Disposal of Chemical Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Maine Department of Environmental Protection. Chapter 850: Identification of Hazardous Wastes. [Link]

  • American Society of Health-System Pharmacists (ASHP). (2019). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • National Research Council Canada. Thermal decomposition products of polyacrylonitrile. [Link]

  • Kelco. Chemical Compatibility Chart. [Link]

  • National Research Council Canada. Thermal decomposition products of polyacrylonitrile. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2779782, 2,2'-Bipyridine-5,5'-dicarbonitrile. [Link]

  • Lemmerer, A., & van der Watt, J. G. (2020). Multi-Component Crystals of 2,2′-Bipyridine with Aliphatic Dicarboxylic Acids: Melting Point-Structure Relations. Crystals, 10(7), 582. [Link]

  • Véchot, L. N., et al. (2017). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. Journal of Thermal Analysis and Calorimetry. [Link]

  • Wikipedia. Pyridines. [Link]

Sources

Personal protective equipment for handling [2,5'-Bipyrimidine]-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1261236-47-8 Formula: C₉H₅N₅ Molecular Weight: 183.17 g/mol Synonyms: 5-Cyano-2,5'-bipyrimidine[1]

Part 1: Immediate Action Card (The "Red Card")

This section is designed for immediate reference during laboratory operations. Print this page and post it near the balance or fume hood where this compound is handled.

Parameter Critical Directive
Primary Hazard Class Irritant / Potential Acute Toxin. Treat as a high-potency pharmacophore.
GHS Signal Word WARNING (Default for R&D compounds of defined class).
Containment Fume Hood Mandatory. Do not handle on an open bench.
Skin Protection Double-glove protocol: Disposable Nitrile (outer) over Laminate/PE (inner) if in solution.
Inhalation P100/N95 (if solid/dust) or Organic Vapor Cartridge (if in solvent).
Spill Response Dampen with inert solvent (PEG-400 or water) to prevent dust; wipe with soap/water.
First Aid (Skin) Wash with soap and water for 15 minutes.[2][3] Do not use organic solvents (increases absorption).

Part 2: Hazard Analysis & Chemical Identity[2][4][5]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for [2,5'-Bipyrimidine]-5-carbonitrile (CAS 1261236-47-8) is limited, its structural motifs dictate a strict safety profile.

Structural Hazard Logic
  • The Nitrile Moiety (-CN): Organic nitriles can liberate cyanide ions (

    
    ) via metabolic oxidation (cytochrome P450 enzymes) in the liver. While aromatic nitriles are generally more stable than aliphatic ones, the potential for chemical asphyxiation  exists if ingested or absorbed in high quantities.
    
  • The Bipyrimidine Scaffold: Nitrogen-rich heterocycles are often bioactive, interacting with DNA or enzymes (kinase inhibitors). This implies a risk of reproductive toxicity or genotoxicity .

  • Physical State: As a solid powder, the primary vector of exposure is inhalation of dust and ocular contact .

GHS Classification (Derived from Structural Analogs)
  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin and serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5][6]

Part 3: Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient for novel drug-like heterocycles. You must employ a Barrier-Permeation Strategy .

PPE Selection Table
Body AreaHazard VectorRecommended EquipmentScientific Rationale
Hands (Solid) Dust contactNitrile (min 5 mil) Nitrile provides excellent physical barrier against dry powders.
Hands (Solution) Solvent permeationLaminate (Silver Shield) under NitrileOrganic solvents (DMSO, DCM) carry the compound through standard nitrile in <5 mins. Laminate offers >4h breakthrough time.
Respiratory Aerosol/DustN95 or P100 Mask Prevents inhalation of particulates during weighing.
Eyes Absorption/IrritationChemical Goggles Safety glasses allow side-entry of dusts. Goggles seal the ocular cavity.
Body ContaminationTyvek Lab Coat Cotton coats trap dust; Tyvek repels particulates and is disposable.

Part 4: Operational Handling Protocol

Workflow Visualization

The following diagram outlines the "Zero-Exposure Loop" required for handling this compound.

SafeHandling cluster_safety Critical Safety Controls Storage Storage (Desiccated, +4°C) Weighing Weighing (Static Control) Storage->Weighing Transport in Secondary Container Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Add Solvent Slowly Reaction Reaction Setup (Closed System) Solubilization->Reaction Syringe Transfer Waste Disposal (Incineration) Reaction->Waste Quench & Segregate

Figure 1: The Zero-Exposure Loop emphasizes containment during the high-risk transition from solid to solution state.

Step-by-Step Protocol
Phase 1: Preparation & Weighing
  • Engineering Control: Operate strictly within a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer on the weighing boat. Bipyrimidines are often fluffy, electrostatic solids that "fly" easily.

  • Technique:

    • Place the balance inside the hood or use a powder containment hood.

    • Tare the weighing boat.

    • Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Immediately recap the source vial.

Phase 2: Solubilization (High Risk)
  • Context: Once dissolved (typically in DMSO or DMF), the compound can penetrate skin rapidly.

  • Procedure:

    • Add solvent to the solid in the vial/flask, not the reverse, to minimize aerosol displacement.

    • Vortex with the cap tightly sealed .

    • Inspect the solution for clarity. This compound should be fully soluble in DMSO at 10 mM.

Phase 3: Reaction Setup
  • Closed Transfer: Use a syringe or cannula for transferring the solution to the reaction vessel. Avoid pouring.

  • Labeling: Mark all reaction vessels with "NITRILE - TOXIC" .

Part 5: Waste Management & Decontamination

Disposal Logic

Do not treat this as standard organic waste due to the nitrile functionality.

  • Segregation: Collect in a dedicated "Toxic Organics" stream.

  • Labeling: clearly state "Contains Organic Nitriles - Potential Cyanide Generator".

  • Destruction: High-temperature incineration is the only validated method to break the pyrimidine ring and nitrile bond safely.

Decontamination of Surfaces

If a spill occurs:

  • Do not use Bleach: Bleach can react with amines/nitriles to form chloramines (toxic gas).

  • Protocol:

    • Absorb liquid with vermiculite.

    • Clean surface with 1N Hydrochloric Acid (HCl) (to protonate basic nitrogens), followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

References

  • ChemicalBook. this compound Product Details & CAS 1261236-47-8. Retrieved from

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Retrieved from

  • PubChem. Compound Summary: 2,2'-Bipyridine-5,5'-dicarbonitrile (Structural Analog Hazard Data). Retrieved from

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.